Metergoline interacts with a wide range of neurotransmitter receptors. The table below summarizes its key molecular targets and approximate affinities, based on data from the Guide to Pharmacology (GtoPdb) [1].
| Receptor / Channel | Primary Action | Affinity (Ki/IC₅₀) | Notes / Functional Consequence |
|---|---|---|---|
| 5-HT₂A | Antagonist | --- | Primary site of action; implicated in its potential antipsychotic effects [2]. |
| 5-HT₂C | Antagonist | --- | Blockade linked to increased appetite and impulsive behavior in studies [3]. |
| 5-HT₁A | Antagonist | --- | Contributes to its broad serotonergic action [4] [1]. |
| D₂ | Partial Agonist | --- | Can enhance dopaminergic activity, differing from classic antipsychotics [2]. |
| α₁A-Adrenoceptor | Antagonist | 38 nM (Ki) [1] | May contribute to cardiovascular side effects. |
| Neuronal Naᵥ1.2 | Inhibitor | 3.6 µM (IC₅₀) [5] | Contributes to analgesic effects; mechanism similar to local anesthetics [5]. |
| H₁ Histamine | --- | --- | Interaction noted, clinical significance may be limited [1]. |
This compound's overall effect is determined by its combined action on several signaling pathways and channel proteins. The following diagram illustrates its core mechanisms of action.
This compound's core mechanism involves antagonism at serotonin receptors (particularly 5-HT2A/2C and 5-HT1A), leading to modulation of downstream signaling pathways like cAMP production and the PLC-IP3 pathway [6] [2]. It also exhibits partial agonist activity at dopamine D2 receptors and directly inhibits neuronal Nav1.2 voltage-gated sodium channels [2] [5].
Research into this compound's effects spans from molecular pharmacology to in vivo behavior. Key experimental findings and their methodologies are summarized below.
| Research Focus | Experimental Model / Protocol | Key Findings |
|---|---|---|
| Drug Repurposing for Schizophrenia [7] | In vivo mouse model: Locomotor activity induced by MK-801 or methamphetamine. This compound (0.3, 1 mg/kg, i.p.) administered 30 min prior to stimulants. | This compound dose-dependently reduced hyperlocomotion, suggesting potential for treating positive symptoms of schizophrenia [7]. |
| Sodium Channel Blockade [5] | In vitro Xenopus oocyte model: Two-electrode voltage clamp on oocytes expressing rat brain Naᵥ1.2 α/β1 subunits. This compound applied via perfusion. | Potently inhibited peak Na+ current (IC₅₀ = 3.6 µM), caused a depolarizing shift in activation, and showed tonic/use-dependent block [5]. |
| Impulsive Behavior & Dopamine [3] | In vivo rat voltammetry & behavior: Rats trained on cued lever-press task for food. This compound administered to measure ventral striatal dopamine and premature responses. | Induced fast phasic and slow long-lasting increases in extracellular dopamine, correlating with increased premature, impulsive lever presses [3]. |
The accumulated data positions this compound as a promising candidate for drug repurposing, particularly for schizophrenia, where it shares properties with atypical antipsychotics [7]. Its unique multi-receptor profile and sodium channel block may yield a distinct therapeutic or side-effect pattern. Future research should focus on:
Metergoline's polypharmacology is central to its research applications. The table below summarizes its primary and secondary molecular targets.
| Target System | Receptor/Channel | Reported Action | Key Supporting Evidence |
|---|---|---|---|
| Serotonin (5-HT) System | 5-HT1, 5-HT2 families (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) | Non-selective antagonist [1] [2] | Reversal of 5-HT-mediated effects; hyperphagia in animal models [2]. |
| Dopamine (DA) System | D1/D5 (D1-like) & D2/D3 (D2-like) receptors | Putative agonist (mechanism debated) [3] [4] | Antidepressant effects in SAD; reduced psychostimulant-induced hyperactivity in mice [3] [5]. |
| Voltage-Gated Ion Channels | Neuronal NaV1.2 sodium channel | Potent inhibitor (IC50 = 3.6 ± 4.2 μM) [6] | Two-electrode voltage clamp in Xenopus oocytes; use-dependent and tonic block [6]. |
The functional interaction between serotonin and dopamine signaling is a key area of interest for this compound's effects. The following diagram illustrates this proposed mechanism based on research in the ventral striatum.
This compound antagonism disinhibits dopamine release.
A double-blind, placebo-controlled, crossover study investigated a single dose of this compound in patients with SAD [3].
A 2023 study used a novel transcriptomics approach to identify this compound as a potential atypical antipsychotic [5].
Transcriptomic workflow identifying this compound.
A 2019 study examined how this compound affects impulsive behavior and real-time dopamine signaling in rats [7].
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies.
This protocol is suitable for screening compounds for ion channel activity.
This protocol is standard for modeling antipsychotic activity against positive symptoms.
This compound's multi-target pharmacology presents both challenges and opportunities:
A primary challenge is elucidating the precise nature of its direct versus indirect actions on dopamine receptors. Future research employing modern techniques like D1/D5-selective ligands in binding assays and genetically modified animals will be crucial to clarify this compound's fundamental mechanism of action.
The table below summarizes the receptor binding affinity data for metergoline, with Ki values in nanomolar (nM). A lower Ki value indicates a higher binding affinity [1].
| Receptor | Ki (nM) | Receptor | Ki (nM) | Receptor | Ki (nM) |
|---|---|---|---|---|---|
| 5-HT1a | 10 | D1 | 9 | α1a | 30 / 97.7 |
| 5-HT1b | 28 | D2 | 74 | α1b | 123 |
| 5-HT1d | 0.9 | D3 | 14 | α1d | 91 |
| 5-HT1e | 1659 | D4 | 4.9 | ||
| 5-HT2a | 7.1 |
Note: Data is sourced from the PDSP database screen reported in [1]. An additional source reports a Ki of 11.7 nM for the 5-HT1D receptor in human caudate, which is consistent with the high-affinity range [2].
The binding data is supported by several sophisticated experimental approaches. Here are the methodologies for key experiments cited:
Based on the binding profile, this compound's primary mechanism is antagonism at a wide range of serotonin receptors (5-HT1a, 5-HT1b, 5-HT1d, 5-HT2a, etc.) [1] [4] [5]. It also shows high-affinity antagonism or agonism at dopamine receptors (notably D1, D3, D4) and adrenergic α1 receptors [1] [4]. This complex polypharmacology underlies its diverse physiological effects and potential for repurposing. The following diagram illustrates its multi-target mechanism and the subsequent physiological effects relevant to psychiatric disorders:
This compound's polypharmacology underlies its functional effects.
The receptor profile makes this compound a valuable tool for research and highlights both opportunities and challenges for therapeutic development.
Metergoline is an ergot-derived alkaloid first characterized in 1965 that exhibits a unique dual receptor mechanism as both a dopamine agonist and serotonin antagonist [1]. This compound has been investigated for various therapeutic applications including hyperprolactinemia management, migraine prophylaxis, seasonal affective disorder, and premenstrual dysphoric disorder [2] [3]. This compound's molecular structure features an ergoline backbone with substitutions that contribute to its receptor binding properties, particularly at serotonin and dopamine receptor families [4]. The drug has also been utilized in veterinary medicine as a pregnancy termination agent in dogs and serves as an important pharmacological tool in neuroscience research due to its receptor interactions [1].
The pharmacodynamic profile of this compound is characterized primarily by its action as a broad-spectrum serotonin receptor antagonist with particular affinity for 5-HT1a, 5-HT1d, 5-HT2a, and 5-HT2c receptor subtypes, while also functioning as a dopamine receptor agonist at D1, D2, D3, and D4 receptors [5] [1]. This unique combination of receptor activities has made this compound valuable for investigating the role of serotonergic and dopaminergic systems in neuroendocrine function, mood disorders, and anxiety pathways [2] [6]. Additionally, recent research has revealed that this compound modulates voltage-gated ion channels, including inhibitory effects on Kv1.4 potassium channels and neuronal NaV1.2 sodium channels, suggesting additional mechanisms beyond receptor interactions [2] [4].
The pharmacokinetic profile of this compound has been characterized in human studies following both intravenous and oral administration. A pivotal study involving 13 healthy male volunteers demonstrated that this compound undergoes significant first-pass metabolism following oral administration, with approximately 75% of the drug being metabolized by the liver before reaching systemic circulation [7]. Despite this extensive first-pass effect, the absolute bioavailability of this compound from an oral solution was found to be complete when measured in terms of its primary active metabolite, indicating efficient gastrointestinal absorption [7]. Comparative assessment of different formulations revealed that film-coated tablets exhibited slightly variable bioavailability, with one formulation (Formulation B) showing 82% relative absorption compared to the other (Formulation A), along with reduced interpatient variability [7].
Table 1: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Administration Route | Notes |
|---|---|---|---|
| Half-life (parent compound) | ~50 minutes | Both IV and oral | Consistent across routes |
| Half-life (1-demethylthis compound) | ~100 minutes | Both IV and oral | Primary active metabolite |
| First-pass metabolism | ~75% | Oral | Extensive hepatic processing |
| Bioavailability | Complete as metabolite | Oral solution | Despite first-pass effect |
| Formulation comparison | 82% relative absorption | Film-coated tablets | Formulation A vs. B |
| Absorption rate | Slightly slower but complete | Tablet vs. solution | Formulation B |
This compound undergoes hepatic metabolism primarily via demethylation, producing 1-demethylthis compound as its main circulating metabolite [7] [8]. This primary metabolite demonstrates a prolonged elimination half-life compared to the parent compound (approximately 100 minutes versus 50 minutes), suggesting it may contribute to the overall pharmacological activity following this compound administration [7]. Trace amounts of a secondary metabolite, 12-hydroxythis compound, have been detected in some subjects, though at significantly lower plasma concentrations [7]. Excretion studies indicate that 70-80% of administered this compound is eliminated through fecal excretion, with the remainder presumably cleared renally [8]. The high plasma protein binding of this compound (>99%) significantly influences its distribution and limits tissue availability, with only 0.55% of unbound drug available for pharmacological activity [1].
Positron Emission Tomography (PET) studies using [11C]this compound in non-human primates have revealed detailed distribution patterns within the central nervous system [1]. Following intravenous administration, this compound demonstrates moderate blood-brain barrier penetration despite high plasma protein binding, achieving approximately 0.01 %ID/cc (percentage injected dose per cubic centimeter) in brain tissue during early time points (2-10 minutes) [1]. This corresponds to roughly 1.5% of the total injected dose distributed to the brain, which is approximately one-third of the uptake observed with highly brain-penetrant compounds like [11C]cocaine [1]. The distribution within the brain is heterogeneous, with the highest concentrations observed in cortical regions, particularly the occipital cortex, followed by other cortical areas, subcortical structures, and the cerebellum [1].
Table 2: Brain Distribution of [11C]this compound in Non-Human Primates
| Brain Region | Relative Uptake | Specific Binding | Notes |
|---|---|---|---|
| Occipital Cortex | Highest | High | Primary site of accumulation |
| Other Cortical Regions | High | Moderate to high | Frontal, parietal, temporal |
| Subcortical Structures | Moderate | Variable | Region-dependent |
| Cerebellum | Lower | Limited | Some specific binding observed |
| Overall Brain Uptake | 1.5% of injected dose | N/A | 2-10 minutes post-injection |
The distribution volume (VT) of [11C]this compound across brain regions ranges from 10-18 mL/mL as determined by Logan graphical analysis, with moderate test-retest variability [1]. The binding potential (BPND) in the occipital cortex under baseline conditions is approximately 0.3, significantly lower than more specific serotonin radiotracers like [18F]altanserin which has a BPND of approximately 3 [1]. This relatively low binding potential reflects the substantial non-specific binding component of this compound, which limits its utility as a PET radiotracer despite its heterogeneous distribution pattern.
This compound distributes extensively to peripheral tissues, though detailed quantitative studies in humans are limited. PET imaging studies in baboons have confirmed uptake in multiple peripheral organs, consistent with its binding profile at various receptor types throughout the body [1]. The high lipophilicity of this compound (logD = 3.30 ± 0.32) would predict favorable tissue penetration, but the extensive plasma protein binding (>99%) likely restricts tissue availability and limits the free fraction available for receptor binding [1]. This combination of properties results in a complex distribution profile with rapid initial distribution followed by prolonged retention in certain tissues, potentially explaining its pharmacological effects despite the relatively short plasma half-life of the parent compound.
Comprehensive receptor binding characterization through the Psychoactive Drug Screening Program (PDSP) has quantified this compound's affinity across multiple receptor families [1]. The drug exhibits nanomolar to subnanomolar affinity for various serotonin receptor subtypes, with particularly high potency at 5-HT1d receptors (Ki = 0.9 nM) and significant binding to 5-HT1a (Ki = 10 nM) and 5-HT2a (Ki = 7.1 nM) receptors [1]. This compound also demonstrates substantial interaction with dopamine receptors, showing highest affinity for D4 receptors (Ki = 4.9 nM), followed by D1 (Ki = 9 nM) and D3 (Ki = 14 nM) receptors [1]. This robust dopaminergic activity, particularly at D2-like receptors, underlines this compound's utility in conditions involving hyperprolactinemia, as dopamine serves as the primary prolactin-inhibiting factor in the hypothalamus [6].
Table 3: Receptor Binding Profile of this compound (Ki values in nM)
| Receptor | Affinity (Ki, nM) | Receptor | Affinity (Ki, nM) | Receptor | Affinity (Ki, nM) |
|---|---|---|---|---|---|
| 5-HT1a | 10 | D1 | 9 | α1a | 30/97.7 |
| 5-HT1b | 28 | D2 | 74 | α1b | 123 |
| 5-HT1d | 0.9 | D3 | 14 | α1d | 91 |
| 5-HT1e | 1659 | D4 | 4.9 | ||
| 5-HT2a | 7.1 |
Beyond its primary actions on serotonergic and dopaminergic systems, this compound exhibits meaningful interactions with adrenergic receptors, particularly α1a adrenoceptors (Ki = 30/97.7 nM), and demonstrates binding to muscarinic cholinergic receptors [1]. Recent research has revealed that this compound also modulates voltage-gated ion channels, including potassium channels (Kv1.4) and neuronal sodium channels (NaV1.2) [2] [4]. Electrophysiological studies demonstrate that this compound produces a dose-dependent inhibition of peak sodium currents (INa) in rat brain NaV1.2 channels expressed in Xenopus oocytes, with a half-blockage concentration (IC50) of 3.6 ± 4.2 μM [2]. At a concentration of 3 μM, this compound causes a depolarizing shift of the steady-state activation curve of sodium currents without altering the inactivation curve [2]. Additionally, this compound acts as an open-channel blocker of Kv1.4 potassium channels, accelerating plateau currents and regulating C-type inactivation in a concentration-dependent manner [4].
The foundational human pharmacokinetic study of this compound employed a crossover design in which 13 healthy male volunteers received the drug through different administration routes on separate occasions [7]. Subjects received 4 mg by intravenous infusion, 8 mg orally as aqueous solution, and 8 mg as two different film-coated tablet formulations [7]. Plasma concentrations of both this compound and its primary metabolite, 1-demethylthis compound, were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection [7]. This methodological approach allowed comprehensive assessment of absorption kinetics, bioavailability comparisons, and metabolic profiles across different administration routes and formulations.
The distribution studies of this compound in non-human primates utilized [11C]this compound synthesized through DBU-mediated direct fixation of 11CO2 into a benzyl carbamate precursor [1]. The radiotracer was produced with high specific activity (>3 Ci/μmol) and radiochemical purity >75% following purification by reversed-phase HPLC [1]. PET imaging was performed in anesthetized baboons under various conditions: baseline (drug-naive), after pretreatment with unlabeled this compound (1 mg i.v.), following altanserin administration (0.5 mg/kg i.v.), and after citalopram challenge (5.0 mg/kg i.v.) [1]. Time-activity curves were generated for specific brain regions, and distribution volumes (VT) were calculated using Logan graphical analysis with metabolite-corrected plasma input functions [1]. The experimental workflow for these distribution studies is systematically illustrated below:
Experimental workflow for [11C]this compound PET distribution studies in non-human primates
The comprehensive receptor affinity profile of this compound was established through standardized competitive binding assays conducted by the Psychoactive Drug Screening Program (PDSP) [1]. These assays typically involve cell membranes expressing human cloned receptors incubated with radioactive ligands specific to each receptor subtype in the presence of varying concentrations of this compound [1]. After equilibrium binding, bound and free ligands are separated, and inhibition constants (Ki values) are calculated from the concentration-response data using appropriate mathematical models (e.g., Cheng-Prusoff equation for competitive binding) [1]. For ion channel studies, the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific channel subtypes (e.g., rat brain NaV1.2 α and β1 subunits or Kv1.4 channels) has been employed to characterize this compound's effects on channel function [2] [4].
This compound serves as a valuable pharmacological tool in neuroscience research due to its unique receptor profile, particularly its combined serotonergic antagonism and dopaminergic agonism [2] [6]. In behavioral studies, this compound has been used to investigate the role of serotonin in anxiety using models such as the Simulated Public Speaking Test (SPST), where it decreased anxiety at pre- and post-stress phases but did not affect fear during speech performance [6]. The drug has also been employed to study serotonin-dopamine interactions in neuroendocrine regulation, particularly in the control of prolactin secretion where it demonstrates efficacy similar to bromocriptine [5] [3]. Additionally, this compound has helped elucidate the role of serotonin in seasonal affective disorders and premenstrual dysphoric disorders [2] [3].
From a drug development perspective, this compound represents an interesting structural template for designing novel compounds targeting serotonergic and dopaminergic systems [1]. Despite limitations as a PET radiotracer due to its high nonspecific binding and insensitivity to synaptic serotonin changes, the characterization of [11C]this compound binding in brain and peripheral organs has advanced our understanding of ergot derivative pharmacology [1]. Recent research on this compound's effects on voltage-gated ion channels has expanded its potential applications beyond receptor-mediated effects, suggesting possible utility in conditions involving neuronal excitability [2] [4]. The molecular basis for this compound's inhibition of Kv1.4 channel C-type inactivation provides insights into structural requirements for open-channel blockade of potassium channels, information that could guide development of more selective ion channel modulators [4].
| Receptor/Channel | Action | Affinity (Ki) / Potency (IC₅₀) | Biological Effect |
|---|---|---|---|
| 5-HT₂A Receptor [1] | Antagonist | Ki = 8.64 (pKi) [1] | Reduces serotonin-mediated stimulation of prolactin release. |
| 5-HT₂B Receptor [1] | Antagonist | Ki = 8.75 (pKi) [1] | Contributes to overall serotonin blockade. |
| 5-HT₂C Receptor [1] | Antagonist | Ki = 8.75 (pKi) [1] | Contributes to overall serotonin blockade. |
| 5-HT₇ Receptor [1] | High-affinity Ligand | Ki = 16 nM [1] | Potential role in neuroendocrine regulation (less characterized). |
| Dopamine D2 Receptor [2] | Agonist / Partial Agonist | Not fully quantified [2] | Directly inhibits prolactin secretion from pituitary lactotrophs. |
| Neuronal Naᵥ1.2 Channel [3] [4] | Inhibitor | IC₅₀ = 3.6 ± 4.2 μM [3] [4] | Modulates neuronal excitability; may contribute to downstream effects. |
| Experimental Context | Key Finding | Implication for Prolactin Lowering |
|---|---|---|
| Hyperprolactinemic Patients [5] | Oral metergoline (4 mg) significantly lowered serum prolactin, with levels falling below 50% of baseline in 10 of 14 patients. | Confirms prolactin-lowering efficacy in a clinical population. |
| Neuroendocrine Challenge (Humans) [6] | Pretreatment with this compound (4 mg) abolished the prolactin-releasing effect of the anxiolytic drug buspirone. | Provides direct in vivo human evidence for a serotonin-dependent mechanism in prolactin regulation. |
| Xenopus Oocyte Model [3] | This compound potently inhibited voltage-gated Naᵥ1.2 sodium channels, altering activation properties. | Suggests an additional, non-monoaminergic mechanism that may modulate neuronal activity. |
The following diagram illustrates the proposed mechanism by which this compound acts on the pituitary to lower prolactin secretion, integrating its actions on different receptor systems.
This diagram summarizes the dual receptor mechanism through which this compound is believed to lower prolactin levels at the pituitary level.
The evidence for this compound's mechanism comes from several key experimental approaches. Here are the methodologies for two critical assays:
1. Receptor Binding and Functional Characterization
[³H]Ketanserin for 5-HT~2A~) in the presence of increasing concentrations of unlabeled this compound. After incubation, the mixture is filtered to separate bound from free radioligand, and the radioactivity on the filters is measured. The concentration of this compound that displaces 50% of the specific radioligand binding (IC₅₀) is determined, from which the inhibition constant (K~i~) is calculated [1].2. Functional In Vivo Evidence in Humans
Recent research has identified novel antibacterial properties in metergoline. The table below summarizes the SAR for its 8'-position side chain modifications against various bacterial strains [1].
Table 1: Antibacterial Activity (MIC, µg/mL) of this compound and Key Analogues
| Compound Class & Example | S. Tm ΔtolC (LPM) | MRSA (MHB) | E. coli ΔtolC-pore (MOPS) | Key Structural Feature |
|---|---|---|---|---|
| This compound (1) | 4 | 16 | 8 | Benzyl carbamate |
| Sulfonamide (9) | 4 | 16 | 8 | Sulfonamide group |
| Cinnamide (14) | 4 | 16 | 4 | Cinnamoyl group (flexible) |
| p-Chlorocinnamide (15) | 2 | 2 | 2 | p-Cl cinnamoyl group |
| Arylacrylamide (e.g., 26) | 2 | 2 | 2 | Arylacrylamide (rigid) |
| Pyridine derivative (38) | nt | 1 (In Vivo Active) | nt | Heteroaromatic group |
Core SAR Insights [1]:
The following methodology was used to establish the SAR data in Table 1 [1].
1. Compound Synthesis
2. Bacterial Strain Preparation Assays utilized specific bacterial strains to probe different aspects of activity:
3. Minimum Inhibitory Concentration (MIC) Determination
4. In Vivo Efficacy Model
This experimental workflow illustrates the multi-faceted approach used to evaluate the antibacterial potential of this compound analogues.
Experimental workflow for evaluating this compound-based antibacterial agents.
This compound is a broad-spectrum serotonin receptor antagonist. This table summarizes its affinity (pKi) for key human 5-HT receptor subtypes [2] [3] [4].
Table 2: Receptor Binding Affinity of this compound and Reference Compounds
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
|---|---|---|---|---|---|
| This compound | ~8.2 [2] | Potent Antagonist [2] | Potent Antagonist [2] | ~8.2 [2] | ~8.2 [3] |
| 5-HT (Serotonin) | 8.1 | (Agonist) | (Agonist) | 8.1 | 8.1 - 8.6 [3] |
| Mesulergine | ~7.7 [3] | High Affinity [3] | High Affinity [3] | High Affinity [3] | ~7.7 [3] |
| Methiothepin | 8.4 [3] | - | - | - | 8.4 [3] |
Key Pharmacological Insights:
Metergoline is a potent, non-specific serotonergic receptor blocker [1] [2]. Its effect in the SPST is consistent with the theory that serotonin inhibits fear processed by brain structures like the dorsal periaqueductal gray (dPAG) [1] [3].
Recent studies have identified this compound as a promising drug for repurposing due to its effects on gene expression. A 2023 study found that this compound shares properties with atypical antipsychotic drugs. Research in mice demonstrated that this compound dose-dependently reduced locomotor hyperactivity induced by psychotomimetic drugs, suggesting potential for treating positive symptoms of schizophrenia [4] [5].
The following diagram illustrates the theorized neural pathway and mechanism of action for this compound in the context of public speaking fear, based on the research findings [1] [3].
For researchers aiming to replicate or adapt this model, here is a more detailed breakdown of the key methodological components.
| Component | Detailed Description |
|---|---|
| Subject Selection | Typically healthy volunteers. The model is also used to investigate differences in patients with anxiety disorders like Panic Disorder (PD) and Social Phobia [3]. |
| Stress Paradigm | Simulated Public Speaking Test (SPST): Participants are told to prepare and deliver a speech (e.g., 4-10 minutes) which is recorded and will be evaluated by a committee, sometimes with a real audience [3]. |
| Anxiety Measurement | Subjective: Using validated scales like the Visual Analogue Mood Scale (VAMS) or the Profile of Mood States (POMS) at baseline, during speech preparation, during the speech, and post-speech [3]. Physiological: Heart rate, blood pressure, electrodermal activity [3]. | | Mechanism Insight | The finding that this compound reduces anxiety before and after the speech, but not during, suggests serotonergic mechanisms are more involved in anticipatory and recovery anxiety rather than the peak fear experienced during the core stressful event [1]. |
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodological aspect, please feel free to ask.
Metergoline acts primarily as a non-selective serotonin antagonist, with its prolactin-lowering effect attributed to the blockade of central 5-HT receptors, likely the 5-HT₂ subtype [1] [2]. This action is thought to increase the dopaminergic inhibitory tone on prolactin secretion at the level of the hypothalamus, indirectly leading to the suppression of prolactin release from the pituitary gland [3] [1]. It is noted that this action is central (hypothalamic), and not via a direct effect on the pituitary lactotroph cells [4].
The diagram below illustrates this proposed signaling pathway.
Diagram Title: Proposed Mechanism of this compound-Induced Prolactin Suppression
The following table summarizes key quantitative findings on the efficacy of this compound in suppressing prolactin from clinical studies. Please note that this data is from older studies, and its contemporary relevance should be critically evaluated.
Table 1: Clinical Efficacy of this compound in Prolactin Suppression
| Indication / Context | Dosage Regimen | Key Efficacy Findings | Source & Study Design |
|---|---|---|---|
| Postpartum Lactation Suppression [5] | 12 mg or 16 mg daily for 10 days | Excellent or good results in 86% (12 mg) and 90% (16 mg) of patients. | Randomized, double-blind study (N=300 women). |
| Inhibition of Suckling-Induced PRL Rise [5] | Single dose (4, 6, or 8 mg) | Suppressed the prolactin release normally induced by breast stimulation. | Controlled study in postpartum patients. |
| Response to TRH Challenge [5] | Not specified | Did not block the prolactin rise induced by Thyrotropin-Releasing Hormone (TRH). | Controlled study. |
| Inhibition of Spontaneous PRL [6] | 8 mg/day for 2 days | Reduced basal, diurnal, and hypoglycemia-induced prolactin secretion. | Study in normal men. |
The following methodologies are derived from research literature and can serve as a template for in vitro and in vivo investigations into the effects of this compound.
This protocol outlines a method using dispersed pituitary cells to directly assess the impact of this compound on prolactin secretion [4].
1. Cell Preparation:
2. Drug Treatment:
3. Secretion Measurement:
4. Data Analysis:
The workflow for this experimental design is as follows:
Diagram Title: In Vitro Prolactin Inhibition Workflow
This protocol is adapted from a 2023 study investigating this compound's potential antipsychotic properties, which used the mitigation of drug-induced hyperactivity as a behavioral correlate [7].
1. Animals:
2. Drug Preparation:
3. Experimental Procedure (Locomotor Activity):
4. Data Analysis:
The information provided is based on historical scientific literature. It is essential to consult current clinical guidelines and regulatory authorities before considering any clinical application of this compound.
Metergoline, a semisynthetic ergot alkaloid previously used in medicine for its psychoactive properties, has been identified as a novel intracellular-selective antimicrobial agent through a macrophage-based phenotypic screen [1]. Its unique activity profile shows that it is ineffective against Salmonella Typhimurium (S. Tm) in standard nutrient-rich media (MIC >50 µM in MHB) but becomes potently effective within macrophages (IC50 ~1.5 µM) and in a murine model of systemic infection, significantly extending animal survival [1] [2]. This application note provides detailed protocols for assessing this compound's antibacterial susceptibility, leveraging its unique activity against intracellular pathogens and its increased potency in infection-mimicking conditions or in strains with compromised outer membranes [1] [2].
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Select Analogues. MICs (µg/mL) were determined in different growth media and against various bacterial strains. MHB: Mueller-Hinton Broth; LPM: acidic, low-phosphate, low-magnesium medium; MOPS: nutrient-poor Neidhardt minimal medium; NT: Not Tested. Data compiled from [1] [2].
| Compound | S. Tm (WT) in MHB | S. Tm (WT) in LPM | S. Tm ΔtolC in MHB | MRSA (USA300) | E. coli ΔtolC-pore in MHB | E. coli ΔtolC-pore in MOPS |
|---|---|---|---|---|---|---|
| This compound (1) | >50 [2] | ~2 [1] | 3.13 [2] | 6.25 [2] | 25 [2] | 3.13 [2] |
| Cinnamide (14) | >50 | NT | 6.25 | 12.5 | 25 | 6.25 |
| p-Cl-Cinnamide (15) | >50 | NT | 3.13 | <0.5 | 12.5 | 1.56 |
| Sulfonamide (9) | >50 | NT | 12.5 | 25 | 50 | 12.5 |
Table 2: Composition and Application of Key Culture Media. The use of specialized media like LPM is critical for revealing this compound's activity [1].
| Medium Name | Key Characteristics | Primary Application in Testing |
|---|---|---|
| Cation-adjusted Mueller-Hinton Broth (MHB) | Nutrient-rich, standard for MIC assays | Baseline activity; confirms lack of activity against WT Gram-negative pathogens [1] |
| Acidic, Low-Phosphate, Low-Magnesium (LPM) | pH 5.8, limited Pi and Mg²⁺; mimics SCV environment | Assessing conditional efficacy; predicts intramacrophage activity [1] |
| MOPS Glucose Minimal Medium | Nutrient-poor defined medium | Reveals potency under nutrient stress [1] |
This protocol outlines the broth microdilution method for determining MICs in various media, which is fundamental for characterizing this compound's unique activity profile [1] [2].
This protocol details the macrophage infection assay used in the original discovery of this compound, utilizing a luminescent reporter for bacterial viability [1].
This protocol assesses the ability of this compound analogues to act against Gram-negative pathogens when combined with outer membrane permeabilizers like SPR741 [2].
The following diagram outlines the core experimental pathways for evaluating this compound's antibacterial activity, from basic in vitro assays to advanced intracellular models.
Figure 1: Experimental pathways for evaluating this compound susceptibility, showing the progression from basic in vitro assays to mechanistic studies.
This diagram illustrates the proposed mechanism by which this compound selectively targets Salmonella within the macrophage intracellular environment.
Figure 2: Proposed mechanism of this compound's intracellular-selective antibacterial action. The model shows how the macrophage environment sensitizes Salmonella to this compound, which then disrupts the proton motive force [1].
This compound represents a new class of intracellular-selective antimicrobials discovered through a phenotypic screening approach that specifically probed the infection-relevant environment [1]. Its activity is highly dependent on the testing conditions:
These protocols provide a framework for researchers to accurately evaluate the susceptibility of bacteria to this compound and its analogues, which is essential for further development of this promising compound class.
The synthesis of [¹¹C]metergoline leverages a direct fixation method for carbon-11, offering a efficient pathway for radiolabeling [1].
The following diagram illustrates the synthesis workflow:
Before in vivo evaluation, key physicochemical properties of [¹¹C]this compound were determined [1].
| Parameter | Value | Method / Notes |
|---|---|---|
| Lipophilicity (LogD) | 3.30 ± 0.32 (n=6) | Measured experimentally; within predicted range for good blood-brain barrier penetration. |
| Plasma Protein Binding | >99% (0.55% unbound, n=2) | Suggests limited free fraction available for brain uptake. |
This compound exhibits a complex polypharmacology. The table below summarizes its primary binding affinities (Ki, nM).
| Receptor Subtype | Affinity (Ki, nM) | Receptor Subtype | Affinity (Ki, nM) |
|---|---|---|---|
| 5HT1d | 0.9 | D1 | 9 |
| 5HT2a | 7.1 | D4 | 4.9 |
| 5HT1a | 10 | α1a | 30 / 97.7 |
| D3 | 14 | α1b | 123 |
| 5HT1b | 28 | D2 | 74 |
The pharmacokinetics and binding characteristics of [¹¹C]this compound were evaluated in anesthetized baboons using PET [1].
To characterize specific binding, pretreatment studies are performed with specific agents:
The following diagram summarizes the in vivo evaluation design:
| Brain Region | Baseline Uptake | Effect of this compound Block | Effect of Altanserin Block | Effect of Citalopram |
|---|---|---|---|---|
| Occipital Cortex | High | Marked reduction | Considerable reduction | No significant change |
| Cerebellum | Low | Small reduction (used as reference region) | - | - |
| Baseline BPND (Occipital Cortex) | ~0.3 | Considerably reduced | Considerably reduced | - |
While [¹¹C]this compound can be reliably synthesized and exhibits a binding distribution in the brain consistent with serotonin receptors, its high non-specific binding and insensitivity to serotonin competition limit its utility as a PET radiotracer for clinical or research imaging of the serotonin system [1]. Its primary value lies in furthering the understanding of this compound's in vivo pharmacology [1].
This compound is a semi-synthetic ergot alkaloid derivative that has traditionally been used in psychiatric and endocrine contexts due to its activity as a serotonin and dopamine receptor ligand. However, recent groundbreaking research has revealed that this compound possesses significant antibacterial properties, particularly against intracellular pathogens like Salmonella Typhimurium. This discovery positions this compound as a promising candidate for antimicrobial drug repurposing, especially given its selective activity against bacteria residing within host cells—a niche where conventional antibiotics often fail due to poor intracellular penetration or altered bacterial metabolism in the intracellular environment. The ability of this compound to target intracellular bacteria while demonstrating low host cell toxicity makes it an excellent candidate for further investigation as a novel therapeutic approach for persistent intracellular infections [1] [2].
The significance of this compound's antibacterial activity is underscored by the growing challenge of antimicrobial resistance, particularly among intracellular pathogens that can evade standard treatments. Intracellular bacteria represent a major therapeutic challenge because they are protected from both the host immune system and many antibiotics that cannot effectively penetrate eukaryotic cells. This compound represents a novel class of intracellular-selective antimicrobials that could potentially overcome these limitations. Research indicates that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane, leading to bacterial death, while also exhibiting efficacy against quinolone-resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) through inhibition of DNA gyrase, suggesting multiple potential mechanisms of action [1] [3].
This compound (chemical formula: C~25~H~29~N~3~O~2~; molecular weight: 403.526 g/mol) belongs to the class of indoloquinolines and features an ergoline skeleton common to ergot alkaloids. The compound contains two asymmetric centers, contributing to its stereochemical complexity. This compound is known by several synonyms, including metergolin, metergolina, methergoline, and liserdol, and is classified as a small molecule drug in DrugBank accession number DB13520 [4] [2].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C~25~H~29~N~3~O~2~ |
| Molecular Weight | 403.526 g/mol |
| Classification | Indoloquinoline / Ergoline alkaloid |
| ATC Code | G02CB05 |
| CAS Number | 17692-51-2 |
| Synonyms | Liserdol, Metergolin, Metergolina, Methergoline |
Before its antibacterial properties were discovered, this compound was primarily characterized by its psychoactive properties and effects on the central nervous system. It functions as an antagonist at various 5-HT receptor subtypes and as an agonist at dopamine receptors at relatively low concentrations. These properties led to its investigation for conditions including seasonal affective disorder, premenstrual dysphoric disorder, prolactin regulation, and anxiety disorders. Additionally, this compound has demonstrated ion channel modulation activity, particularly inhibiting neuronal Nav1.2 voltage-dependent Na+ channels and Kv1.4 potassium channels, which may contribute to its neurological effects [5] [6] [4].
Comprehensive screening studies have evaluated this compound's efficacy against various bacterial pathogens under different growth conditions. The most promising results have emerged from assays testing this compound against intracellular bacteria, particularly Salmonella Typhimurium, where it demonstrates selective potency against the intracellular population while showing minimal activity against the same bacteria grown in standard nutrient-rich media [1].
Table 2: Antibacterial Activity of this compound Against Bacterial Pathogens
| Bacterial Strain | Growth Condition | Potency (MIC) | Reference |
|---|---|---|---|
| Salmonella Typhimurium | Intracellular (within macrophages) | ≤3 µM | [1] |
| Salmonella Typhimurium | Cation-adjusted Mueller-Hinton Broth (MHB) | >6.25 µM (inactive) | [1] |
| Salmonella Typhimurium | Acidic, low-phosphate, low-magnesium media (LPM) | Active (specific values not provided) | [1] |
| Quinolone-resistant MRSA | Standard microbiological media | 0.25 µg/mL (MLEB-1934, potent analog) | [3] |
The selective intracellular activity of this compound is particularly noteworthy. In parallel chemical screens, 54% of compounds active against intracellular S. Tm displayed no activity against S. Tm grown in LPM (acidic, ion-limited media mimicking intracellular conditions), suggesting these compounds might exert antibacterial activity through targeting of macrophage-encoded proteins or bacterial targets not required for growth in LPM. This compound's ability to prolong survival in a murine model of systemic S. Tm infection further confirms its potential therapeutic relevance [1].
Purpose: This protocol establishes a standardized approach for culturing macrophage cell lines and infecting them with Salmonella Typhimurium to assess the efficacy of this compound against intracellular bacteria [1].
Materials:
Procedure:
Critical Considerations:
Purpose: To quantify the effect of this compound on the viability of intracellular Salmonella Typhimurium over time.
Materials:
Procedure (CFU Enumeration):
Alternative Procedure (Luminescence-Based Assessment):
Data Analysis:
Purpose: To evaluate this compound's effect on bacterial membrane energetics, specifically its ability to disrupt the proton motive force (PMF).
Background: Research indicates that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane. The PMF consists of both a transmembrane electrical potential (Δψ) and a transmembrane proton gradient (ΔpH), which together drive many essential cellular processes including ATP synthesis and nutrient transport [1].
Figure 1: this compound Mechanism - Proton Motive Force Disruption. This compound targets the bacterial cytoplasmic membrane, disrupting both components of the proton motive force (Δψ and ΔpH), leading to inhibition of essential processes like ATP synthesis and nutrient transport, ultimately causing bacterial death.
Purpose: To determine if this compound hypersensitizes outer membrane mutants, suggesting increased permeability or altered compound access.
Procedure:
Interpretation: Hypersensitization of outer membrane mutants indicates that the intact outer membrane serves as a permeability barrier to this compound, and that disruption of this barrier increases compound access to its intracellular target [1].
Beyond its antibacterial activity, this compound has demonstrated several additional molecular targets that may contribute to its overall biological activity:
Ion Channel Modulation: this compound inhibits neuronal Nav1.2 voltage-dependent Na+ channels (IC~50~ = 3.6±4.2 μmol/L) and affects C-type inactivation of Kv1.4 potassium channels, which may contribute to neurological effects [5] [6].
DNA Replication Inhibition: Transcriptional profiling and mechanistic studies suggest this compound mimics DNA replication inhibitors, with in vitro supercoiling assays confirming inhibition of DNA gyrase activity [3].
Receptor Interactions: this compound acts as a ligand for serotonin (5-HT) and dopamine receptors, with antagonist properties at various 5-HT receptor subtypes and agonist activity at dopamine receptors [4] [7].
These diverse molecular interactions highlight the pleiotropic nature of this compound's biological activities and suggest potential synergistic effects that could enhance its antibacterial efficacy in complex biological systems.
The discovery of this compound's intracellular antibacterial activity opens several promising research avenues:
Combination Therapies: Evaluate this compound in combination with conventional antibiotics to potentially overcome resistance and enhance efficacy against persistent intracellular infections.
Pathogen Spectrum Expansion: Test this compound against other challenging intracellular pathogens (Mycobacterium tuberculosis, Legionella pneumophila, Brucella species) to determine breadth of activity.
Structure-Activity Relationship (SAR) Studies: Develop this compound analogs with improved potency, selectivity, and pharmacological properties while maintaining intracellular activity.
Host-Directed Therapy Exploration: Investigate potential immunomodulatory effects that might contribute to clearing intracellular infections.
Resistance Mechanism Studies: Characterize potential resistance development pathways and identify compensatory mutations that might arise during treatment.
The translational potential of this compound is particularly promising given its demonstrated efficacy in an in vivo model of systemic S. Tm infection, where it significantly extended animal survival. This suggests that this compound or optimized derivatives could potentially be developed as novel therapeutics for difficult-to-treat intracellular bacterial infections [1].
This compound is a serotonin antagonist with potent antiserotoninergic activity that has demonstrated significant effects on neuroendocrine function in both clinical and research settings. As a pharmacological tool, this compound primarily acts through blockade of hypothalamic 5-HT receptors, which indirectly leads to the suppression of prolactin (PRL) secretion via hypothalamic mechanisms. This unique pharmacological profile has established this compound's utility in investigating the serotonergic regulation of anterior pituitary hormone secretion and its potential therapeutic applications in hyperprolactinemic conditions.
The significance of this compound in endocrine research extends beyond its direct prolactin-lowering effects. Early investigations revealed that this compound could restore menstruations and fertility in hyperprolactinemic patients even in cases where prolactin levels were not fully normalized, suggesting additional actions on gonadotropin regulation. This observation prompted more systematic studies examining this compound's influence on the hypothalamic-pituitary-gonadal (HPG) axis, particularly through standardized stimulation tests with thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH). The compound's ability to modulate endocrine responses while maintaining a favorable safety profile has cemented its position as a valuable research tool in neuroendocrinology.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Pharmacological Class | Serotonin receptor antagonist |
| Primary Mechanism | Blockade of hypothalamic 5-HT receptors |
| Key Endocrine Effects | Prolactin suppression, Gonadotropin modulation |
| Research Applications | TRH/LHRH stimulation tests, Serotonergic endocrine control studies |
| Historical Significance | Demonstrated dissociation between prolactin normalization and restoration of reproductive function |
The effect of this compound on TRH-stimulated prolactin release has been extensively documented in multiple studies. In a landmark double-blind cross-over investigation conducted in normal male subjects, repeated administration of this compound consistently reduced the prolactin response to TRH without altering basal prolactin levels. This inhibitory effect was observed to be dose-independent within the tested range (4-8 mg) and route-independent (both oral and intramuscular administration showed similar efficacy). These findings suggest that this compound exerts a central inhibitory effect on prolactin secretion that cannot be overcome by direct stimulation with TRH, indicating potential action at the level of the hypothalamus rather than direct pituitary inhibition.
Further research has corroborated these findings while expanding them to female subjects. When administered to normal women at different phases of the menstrual cycle (days 5, 8, and 21), this compound consistently suppressed TRH-induced prolactin release regardless of cycling timing. The consistency of this effect across the menstrual cycle suggests that this compound's prolactin-inhibiting properties remain stable despite fluctuating gonadal steroid environments. This reliable suppression pattern makes this compound a valuable tool for investigating serotonin-prolactin interactions under various physiological conditions and potential therapeutic agent for conditions characterized by inappropriate prolactin secretion.
This compound demonstrates sex-specific and cycle-dependent effects on gonadotropin responses to LHRH stimulation. In normal male subjects, this compound administration consistently enhanced the LH response to LHRH without significantly modifying FSH response patterns. This selective potentiation of LH release suggests that serotonergic pathways may exert inhibitory tone specifically on LH secretion in males, which can be disinhibited through serotonin receptor blockade with this compound.
In female subjects, this compound's effects on gonadotropin responses exhibited temporal variation across the menstrual cycle. Research demonstrated that on day 5 of the cycle, this compound administration reduced the FSH response to LHRH, while on day 21, it enhanced the LH response to LHRH similar to the pattern observed in males. These timing-dependent effects highlight the complex interaction between serotonergic systems and gonadal steroids in regulating gonadotropin secretion. The differential effects on FSH and LH at different cycle phases suggest that this compound may modulate gonadotropin sensitivity to LHRH in a manner dependent on the prevailing steroid hormone environment, possibly through alterations in receptor sensitivity or post-receptor signaling pathways.
Table 2: this compound Effects on Hormone Responses to Stimulation Tests
| Hormone | Stimulus | This compound Effect | Subject Population | Timing Considerations |
|---|---|---|---|---|
| Prolactin | TRH | Significant reduction | Males & females | Dose- and route-independent |
| LH | LHRH | Enhanced response | Males | Consistent effect |
| LH | LHRH | Enhanced response | Females | Day 21 of cycle only |
| FSH | LHRH | No significant change | Males | Consistent effect |
| FSH | LHRH | Reduced response | Females | Day 5 of cycle only |
| TSH | TRH | No significant change | Males & females | Consistent across populations |
The TRH stimulation test with this compound requires careful preparation to ensure reliable and interpretable results. Subjects should undergo thorough screening for contraindications, including pregnancy, lactation, hypersensitivity to ergot derivatives, and significant hepatic or renal impairment. To standardize testing conditions, subjects should fast overnight (10-12 hours) prior to testing and refrain from strenuous activity, alcohol, and medications known to affect prolactin secretion (including antipsychotics, antidepressants, and antiemetics) for at least 72 hours before testing, when medically appropriate. For female subjects, precise documentation of the menstrual cycle phase is essential, with testing scheduled for specific days (typically day 5, 8, and 21) to account for cyclical variations in hormonal responses.
The test should be conducted in a quiet, comfortable environment to minimize stress-induced hormonal fluctuations. An intravenous catheter should be placed in a forearm vein at least 30 minutes before baseline sampling to accommodate repeated blood sampling while minimizing stress from repeated venipuncture. The catheter should be kept patent with a slow infusion of normal saline. Baseline vital signs should be recorded, and subjects should remain recumbent or seated comfortably throughout the testing procedure. Baseline blood samples for prolactin and TSH should be collected at -15 and 0 minutes before any substance administration to establish reliable baseline values.
This compound administration follows a standardized protocol based on established research methodologies. The compound is typically administered at a dose of 4-8 mg either orally or intramuscularly, with comparable efficacy observed between routes. For oral administration, this compound should be given with a small amount of water to facilitate absorption. When using the intramuscular route, proper aseptic technique must be employed, with injection in the upper outer quadrant of the gluteal muscle or deltoid muscle. The TRH stimulation test should be conducted 60-120 minutes after this compound administration to coincide with peak plasma concentrations.
The TRH stimulation component follows a standardized protocol using synthetic TRH (protirelin) at a dose of 200-500 mcg administered as a rapid intravenous bolus over 15-30 seconds. Blood samples for prolactin and TSH measurement should be collected at precise time points: 0 (pre-TRH), 15, 30, 60, and 90 minutes post-TRH administration. Some protocols may extend to 120 minutes for complete response characterization. At each sampling time, 5-10 mL of blood should be collected in appropriate serum separation tubes, which should be centrifuged promptly at 4°C, with aliquoted serum stored at -20°C until assay. Throughout the procedure, subjects should be monitored for potential adverse effects, including transient nausea, flushing, urinary urgency, or metallic taste, which are commonly associated with TRH administration but typically self-limited.
The LHRH stimulation test with this compound requires meticulous preparation to accurately assess gonadotropin response patterns. Subject preparation guidelines mirror those for the TRH test, with particular attention to factors known to influence gonadotropin secretion, including body composition, stress levels, and sleep patterns. For female subjects, precise determination of menstrual cycle day is critical, as this compound's effects on gonadotropin responses vary significantly throughout the cycle. The test should be scheduled in the morning (between 8:00-10:00 AM) to control for diurnal variations in gonadotropin secretion, with particular importance in early pubertal subjects where LH secretion is predominantly nocturnal.
The physical test setup requires placement of an intravenous catheter with a heparin lock or slow saline infusion to maintain patency. Baseline sampling should include duplicate measurements at -15 and 0 minutes to account for pulsatile gonadotropin secretion. For comprehensive assessment, additional baseline measurements of gonadal steroids (testosterone in males, estradiol in females) may be collected to correlate with gonadotropin responses. The this compound pre-treatment component follows the same administration protocol as for the TRH test (4-8 mg orally or intramuscularly), with the LHRH stimulation test conducted 60-120 minutes later to coincide with this compound's peak activity.
The LHRH stimulation test employs synthetic gonadorelin at a standard dose of 100 µg/m² or 2.5 µg/kg administered as a rapid intravenous bolus. Blood sampling for LH and FSH should occur at 0, 15, 30, 45, 60, 90, and 120 minutes post-LHRH administration to fully characterize the gonadotropin response dynamics. Some research protocols may include additional time points at 180 and 240 minutes to capture delayed responses, particularly when evaluating pubertal disorders. At minimum, 3-5 mL of blood should be collected at each time point in serum separation tubes, with prompt processing and frozen storage at -20°C until assay.
Recent research has explored optimized sampling protocols that maintain diagnostic accuracy while improving practicality. Evidence suggests that for certain applications, a shortened 60-minute protocol may provide equivalent diagnostic information to the traditional 120-minute test, particularly when using modern immunochemiluminometric assays (ICMA) with high sensitivity [1]. Studies have demonstrated that LH levels ≥4.7 mU/mL at 30 and 60 minutes after LHRH stimulation show sensitivity and specificity ratings higher than 99% for diagnosing central precocious puberty, potentially eliminating the need for extended sampling [1]. Additionally, the LH/FSH ratio at 30 minutes has shown diagnostic value, with a ratio ≥0.76 demonstrating 94.9% sensitivity for identifying pubertal activation [1].
The GnRH stimulation test remains the gold standard for diagnosing central precocious puberty (CPP), with this compound research contributing valuable insights into the neuroendocrine regulation of puberty. Contemporary diagnostic protocols have refined the interpretation of gonadotropin responses, with peak LH levels ≥4-5 IU/L typically considered diagnostic for CPP [2]. The integration of additional parameters such as the LH/FSH ratio (with cutoff values ranging from >0.66 to >1.0 depending on the population and assay methodology) enhances diagnostic precision, particularly in borderline cases [2]. These diagnostic thresholds originated from fundamental research using pharmacological probes like this compound to understand the maturation of the hypothalamic-pituitary-gonadal axis.
Modern adaptations of stimulation testing have incorporated practical improvements based on accumulated evidence. The development of shorter test protocols (60 minutes versus traditional 120 minutes) and the validation of single-sample approaches have increased patient comfort and clinical efficiency without sacrificing diagnostic accuracy [1]. Additionally, the recognition that basal LH levels >1.0 IU/L have a positive predictive value of 96.4% for CPP diagnosis has enabled simplified screening approaches in appropriate clinical contexts [2]. These advancements reflect the ongoing evolution of endocrine stimulation tests from cumbersome research procedures to streamlined clinical tools, while still relying on fundamental principles established through earlier pharmacological research.
Recent research has explored less invasive alternatives to traditional GnRH stimulation testing while maintaining diagnostic accuracy. Measurements of urinary gonadotropins, particularly first-voided urinary LH (ULH) and the ULH/UFSH ratio, have emerged as promising approaches with good diagnostic performance. Meta-analyses have demonstrated that ULH level achieves an area under the ROC curve (AUC) of 0.90 with sensitivity of 81% and specificity of 85% for diagnosing CPP, while the ULH/UFSH ratio shows an AUC of 0.81 with sensitivity of 79% and specificity of 84% [3]. These non-invasive methodologies potentially offer more patient-friendly alternatives, particularly for pediatric populations or situations requiring repeated testing.
Emerging biomarkers continue to enhance the diagnostic arsenal for pubertal disorders. The combined measurement of basal LH values and sex hormone-binding globulin (SHBG) has shown promising diagnostic value for identifying rapidly progressive central precocious puberty (RP-CPP) [4]. Research has demonstrated that a basal LH value ≥0.58 IU/L combined with SHBG ≤58.79 nmol/L provides sensitivity of 77.5% and specificity of 66.7% for diagnosing RP-CPP [4]. Additionally, pelvic ultrasound parameters, including ovarian volume ≥1.3 mL and uterine length ≥30 mm with a fundal cervical ratio ≥0.98, have shown reliable predictive value for CPP, especially when GnRH stimulation tests yield inconclusive results [2]. These complementary approaches provide a multidimensional assessment strategy for complex clinical scenarios.
Table 3: Modern Diagnostic Parameters for Central Precocious Puberty
| Diagnostic Method | Parameter | Cut-off Value | Sensitivity | Specificity |
|---|---|---|---|---|
| GnRH Stimulation Test | LH peak | ≥4-5 IU/L | 69-100% | Varies by assay |
| GnRH Stimulation Test | LH/FSH ratio | >0.66 | 82% | 97% |
| Basal LH Measurement | LH level | ≥1.0 IU/L | 69.1% | 50.5% |
| Short GnRH Test (60 min) | LH level | ≥4.7 mU/mL | >99% | >99% |
| Urinary Gonadotropins | ULH level | Variable by assay | 81% | 85% |
| Combined Biomarkers | LH basal + SHBG | ≥0.58 IU/L + ≤58.79 nmol/L | 77.5% | 66.7% |
The following diagram illustrates the proposed mechanism through which this compound modulates prolactin and gonadotropin secretion, based on research findings:
This mechanistic diagram illustrates how this compound's primary action as a serotonin antagonist in the hypothalamus modulates the release of prolactin-releasing factors (PRF), prolactin-inhibiting factors (PIF, primarily dopamine), and gonadotropin-releasing hormone (GnRH). Through this central mechanism, this compound alters anterior pituitary responsiveness to external stimuli like TRH and LHRH, explaining the observed modifications in hormone responses during stimulation tests.
The following workflow diagram outlines the standardized protocol for conducting TRH and LHRH stimulation tests with this compound pre-treatment:
This comprehensive workflow delineates the sequential phases of combined this compound and stimulation testing, highlighting the critical timing considerations and sampling requirements for obtaining reliable results. The protocol emphasizes the importance of standardized conditions and precise timing to ensure valid interpretation of this compound's modulatory effects on pituitary responsiveness.
This compound continues to serve as a valuable pharmacological tool for investigating the serotonergic control of anterior pituitary function and modulating endocrine responses in research settings. The well-characterized effects of this compound on both prolactin response to TRH and gonadotropin response to LHRH provide insights into the complex interplay between neurotransmitter systems and endocrine regulation. The experimental protocols detailed in these application notes represent standardized methodologies for utilizing this compound in neuroendocrine research, with particular relevance for understanding the pathophysiology of hyperprolactinemic states and reproductive disorders.
Contemporary research continues to refine stimulation test methodologies, with movement toward shorter protocols, simplified sampling schemes, and the development of less invasive alternatives while maintaining diagnostic accuracy. These advancements build upon fundamental knowledge gained through pharmacological studies with probes like this compound. As endocrine research evolves, the principles established through this compound research continue to inform our understanding of neuroendocrine integration and the development of improved diagnostic and therapeutic approaches for pituitary disorders.
This compound (C₂₅H₂₉N₃O₂) is a potent pharmacological agent with dual activity as a dopamine agonist and serotonin antagonist, used in both human and veterinary medicine. The molecular complexity of this compound, combined with its therapeutic significance, makes thorough solid-form characterization essential for pharmaceutical development. Like many active pharmaceutical ingredients (APIs), this compound exhibits polymorphism—the ability to crystallize in multiple distinct crystal structures—which can significantly impact its physical properties, stability, bioavailability, and manufacturability. The discovery and characterization of a new polymorph of this compound (designated Form II) necessitated advanced structural elucidation techniques when traditional single-crystal analysis proved initially impossible due to crystallization challenges [1] [2].
The structural characterization of pharmaceutical polymorphs represents a critical step in drug development and regulatory approval. Different polymorphs of the same API can exhibit variations in dissolution rates, solubility, and mechanical properties, potentially affecting drug product performance. Before the comprehensive study of this compound Form II, only one crystalline form (Form I) had been fully characterized through single-crystal X-ray diffraction (SCXRD). Form I crystallizes in the monoclinic space group P1 with a relatively small unit cell volume of 529.0 ų containing one molecule in the asymmetric unit [3]. In contrast, the newly discovered Form II presented substantially greater structural complexity, crystallizing in space group C2 with a large unit cell volume of approximately 4234 ų containing eight formula units, two of which are symmetry-independent (Z' = 2) [3]. This application note provides detailed methodologies for solving the crystal structure of this compound Form II using powder X-ray diffraction data, supplemented by solid-state nuclear magnetic resonance (ssNMR) spectroscopy and ultimately validated by microcrystal SCXRD.
The following procedure has been successfully implemented for obtaining Form II crystals [2]:
Solution preparation: Dissolve this compound in acetone at approximately 50 mg/mL concentration using gentle heating (40-45°C) if necessary to achieve complete dissolution.
Anti-solvent addition: Slowly add purified water (anti-solvent) to the acetone solution in a 2:1 water:acetone volume ratio under continuous stirring.
Crystallization conditions: Transfer the solution to an open crystallization flask and allow to stand at ambient temperature (20-25°C) under constant humidity control (40-60% RH).
Evaporation: Allow controlled evaporation of acetone over 24-72 hours, which gradually reduces solubility and induces crystallization.
Crystal harvesting: After crystallization is complete (typically observed as thin needle-shaped crystals), collect the solid material via vacuum filtration using a fine-porosity filter paper.
Drying: Air-dry the collected crystals for 24 hours at ambient conditions, then store in a desiccator protected from light.
Technical note: Form II typically crystallizes as thin needles or fibrous aggregates, which present challenges for conventional SCXRD. The high aspect ratio of these crystals results from preferred orientation during crystal growth, which must be accounted for in subsequent powder diffraction analysis [1].
For comparative studies, Form I can be obtained using alternative crystallization conditions:
Solvent selection: Use ethyl acetate or dichloromethane as the primary solvent.
Method: Employ slow evaporation from saturated solution at room temperature or gradual cooling from elevated temperature.
Crystal morphology: Form I typically forms as block-shaped crystals more suitable for single-crystal analysis [3].
Particle size reduction: Gently grind the crystalline sample using an agate mortar and pestle to reduce particle size without inducing phase transformation.
Sieving: Pass the ground material through a 38 μm (400 mesh) sieve to ensure uniform particle size distribution.
Capillary loading: Pack the powder into a 1 mm diameter borosilicate or quartz capillary using gentle tapping to ensure uniform packing density.
Sealing: Flame-seal the capillary to prevent moisture absorption or solvent loss during data collection.
The following table outlines the optimal parameters for synchrotron powder diffraction data collection based on the successful this compound structure solution [1] [2]:
Table 1: Synchrotron Powder XRD Data Collection Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Beamline | BM01B at ESRF | Alternatively, any high-resolution powder diffraction beamline |
| Source type | Synchrotron | Essential for high resolution and intensity |
| Wavelength | ~0.7-1.0 Å | Tunable based on beamline characteristics |
| Monochromator | Si (111) double-crystal | Provides high energy resolution |
| Detector system | 6-detector array | Allows simultaneous data collection |
| Angular range | 0.5° to 27.5° 2θ | Sufficient for organic crystal structures |
| Step size | 0.0025° 2θ | Essential for high resolution |
| Counting time | 1 second per step | Adjusted based on source brightness |
| Sample temperature | Room temperature (295 K) | Controlled with ±1 K stability |
| Capillary rotation | Continuous during measurement | Reduces effects of preferred orientation |
The structure solution of this compound Form II from powder data requires specialized approaches to address the challenges of preferred orientation and a large unit cell with multiple independent molecules. The following workflow details the successful methodology:
Data correction: Apply Lorentz, polarization, and absorption corrections to the raw diffraction data using beamline-specific software.
Background subtraction: Employ automatic background subtraction algorithms while preserving weak diffraction signals.
Indexing procedure:
Initial structure solution attempts:
Preferred orientation modeling:
Phase determination:
Rietveld refinement:
Parameter refinement sequence:
Hydrogen atom treatment:
Restraint application:
Table 2: Final Rietveld Refinement Metrics for this compound Form II
| Refinement Parameter | Value | Acceptance Criteria |
|---|---|---|
| Rwp | < 10% | Goodness-of-fit indicator |
| Rp | < 8% | Profile residual |
| RBragg | < 5% | Structural agreement factor |
| χ² | 1.5-3.0 | Quality of overall fit |
| Number of restraints | 150-300 | Molecular geometry maintenance |
| Number of constraints | 10-20 | Space group implementation |
The following workflow diagram illustrates the complete structure solution process from powder diffraction data:
Figure 1: Workflow for this compound Structure Solution from Powder Diffraction Data
Solid-state NMR spectroscopy provides complementary structural information to diffraction methods and is particularly valuable for verifying hydrogen bonding patterns, molecular conformation, and disorder in pharmaceutical crystals. For this compound Form II, ssNMR was essential for confirming the powder diffraction solution and providing details of molecular-level interactions not fully accessible through X-ray methods [3]. The following protocols describe the comprehensive ssNMR characterization applied to this compound polymorphs.
Table 3: Solid-State NMR Experimental Parameters for this compound Characterization
| Experiment Type | Purpose | Key Parameters | Application to this compound |
|---|---|---|---|
| ¹³C CP/MAS | Basic carbon framework analysis | MAS: 12-14 kHz, CP contact: 2 ms, decoupling: TPPM or SPINAL-64 | Identification of polymorph-specific chemical shifts |
| ¹H DUMBO | High-resolution proton spectroscopy | Homodecoupling during acquisition, MAS: 60-70 kHz | Differentiation of hydrogen bonding environments |
| ²D ¹H-¹³C FSLG HETCOR | Through-space heteronuclear correlations | CP contact: 0.5-2.0 ms, FSLG decoupling in ¹H dimension | Mapping of ¹H-¹³C proximity (< 5 Å) |
| ²D ¹³C-¹³C INADEQUATE | Through-bond carbon connectivity | Double-quantum excitation, reconversion with z-filter | Complete carbon backbone assignment |
| ²D PASS | Chemical shift anisotropy measurement | MAS: 3.0 kHz, 5 π-pulse phase-shifted sequence | Determination of ¹³C chemical shift tensors |
| ¹H-¹³C PISEMA | Dipolar coupling measurement | Heteronuclear dipolar recoupling under MAS | Distance constraints for structure validation |
Rotor packing:
Instrumentation:
Temperature calibration:
Referencing:
Spectral acquisition:
For this compound Form II, which features dynamic disorder and two independent molecules in the asymmetric unit, advanced NMR crystallography protocols were essential:
Spectral assignment:
Quantum chemical calculations:
Statistical validation:
Despite initial difficulties, a suitable single crystal of this compound Form II was eventually obtained after numerous crystallization trials. The protocol for single-crystal validation includes:
Crystal selection:
Data collection parameters:
Data processing:
Direct methods:
Full-matrix least-squares refinement:
Validation:
The successful application of the above protocols to this compound Form II yielded comprehensive structural information and allowed meaningful comparison with Form I. The key findings include:
Table 4: Comparative Structural Features of this compound Polymorphs
| Structural Feature | Form I | Form II | Analytical Method |
|---|---|---|---|
| Crystal system | Monoclinic | Monoclinic | SCXRD/PXRD |
| Space group | P1 | C2 | SCXRD/PXRD |
| Unit cell volume (ų) | 529.0 | 4234 | SCXRD/PXRD |
| Molecules per unit cell (Z) | 1 | 8 | SCXRD/PXRD |
| Independent molecules (Z') | 1 | 2 | SCXRD/PXRD |
| Hydrogen bonding | Limited intramolecular | Extensive intermolecular chains | SCXRD/ssNMR |
| Molecular packing | Stacking along c-axis | Parallel chains with H-bonding | SCXRD/ssNMR |
| 13C chemical shift range (ppm) | 15-175 | 15-175 | ssNMR |
| Disorder characteristics | Minimal | Dynamic disorder observed | SCXRD/ssNMR |
The structural convergence between the powder diffraction solution (with preferred orientation correction) and the eventual single-crystal structure validated the methodological approach. The maximum atomic position deviation between the powder and single-crystal structures was less than 0.15 Å, confirming the accuracy and reliability of the powder diffraction structure solution [1] [2].
Preferred orientation effects:
Indexing failures:
Poor Rietveld fit:
ssNMR spectral overlap:
The integrated methodology described in these application notes—combining synchrotron powder diffraction, solid-state NMR, and computational approaches—enabled the successful structure solution of this compound Form II despite significant challenges including preferred orientation, a large unit cell, and multiple independent molecules. This protocol demonstrates that modern analytical techniques can overcome the historical limitations of powder diffraction for complex organic structures.
The structural insights gained from this analysis have important implications for pharmaceutical development. The different hydrogen bonding patterns and molecular packing arrangements between Form I and Form II may translate to differences in physicochemical properties including solubility, dissolution rate, and stability—critical factors in drug product performance. The methodologies outlined here provide a robust framework for the characterization of complex pharmaceutical solids when traditional single-crystal approaches are not feasible.
This compound is a synthetic ergot derivative with a complex pharmacological profile. Its primary characterized mechanism is as a non-specific serotonin receptor antagonist, exhibiting high affinity for 5-HT₁, 5-HT₂A, and 5-HT₂C receptor subtypes [1] [2]. By blocking these receptors, this compound inhibits the postsynaptic actions of serotonin (5-HT), which can experimentally mimic a state of functional serotonin depletion in specific neural pathways.
Furthermore, this compound possesses a partial agonist activity at dopamine D₂ receptors [2]. This secondary action can enhance dopaminergic neurotransmission, a property that is thought to contribute to some of its observed clinical effects, such as its antidepressant properties and its use in conditions like hyperprolactinemia [1]. This dual activity on both serotonergic and dopaminergic systems must be carefully considered when designing and interpreting experiments.
The following protocols outline the use of this compound to investigate serotonergic function in rodent models, based on classic and contemporary methodologies.
This protocol is designed to assess behaviors or physiological functions dependent on functional serotonin signaling by blocking a wide range of serotonin receptors.
This in vitro protocol, adapted from foundational work, uses this compound and tissue from serotonin-depleted animals to study receptor binding dynamics [4].
1. Brain Tissue Preparation:
2. Pre-incubation (Unmasking Step): To unmask serotonin receptors in control tissues, divide the membrane preparation from control animals. Pre-incubate one aliquot at 37°C for 10 minutes to dissociate endogenous serotonin bound to its receptors. Keep another aliquot on ice as a non-pre-incubated control [4].
3. Radioligand Binding Assay:
4. Data Analysis: Count the radioactivity on the filters. Specific binding is calculated as total binding minus non-specific binding. Analyze the data to determine the density (Bmax) and affinity (Kd) of binding sites.
The tables below summarize key quantitative findings from the literature on this compound's effects.
Table 1: Summary of Clinical and Pre-clinical Findings with this compound
| Model/System | Finding/Effect | Dose/Concentration | Significance/Interpretation |
|---|---|---|---|
| SAD Patients (Clinical) | Antidepressant effect (reduced depression ratings) | Single 8 mg oral dose | Effect peaked 2-4 days post-dose, suggesting indirect mechanism like receptor down-regulation [3]. |
| SAD Patients on Light Therapy | No significant mood effect | Single 8 mg oral dose | Suggests light therapy and this compound may share a common serotonergic pathway [3]. |
| Rat Brain NaV1.2 Channel | Inhibition of sodium current (INa) | IC₅₀ = 3.6 ± 4.2 µM | Indicates a non-receptor-mediated, ion channel blocking effect at higher concentrations [1]. |
| Rat Brain Membranes | Blocked increased [³H]DHA binding post-serotonin lesion | 1-10 µM (in assay) | Confirms the unmasked binding sites are serotonergic, as this compound competitively antagonizes them [4]. |
Table 2: Key Receptor Affinities and Mechanisms of this compound
| Target | Interaction | Experimental Context / Notes |
|---|---|---|
| 5-HT₂A Receptor | Antagonist | Primary action; reduces serotonin-mediated excitatory effects [2]. |
| 5-HT₂C Receptor | Antagonist | Linked to changes in appetite and weight regulation [2]. |
| 5-HT₁ Receptors | Antagonist | Contributes to broad-spectrum serotonin blockade [1] [2]. |
| Dopamine D₂ Receptor | Partial Agonist | Enhances dopaminergic activity, impacting mood and reward pathways [1] [2]. |
| Neuronal NaV1.2 Channel | Inhibitor | Causes depolarizing shift in activation; a receptor-independent effect [1]. |
The following diagrams, generated using Graphviz DOT language, illustrate the core concepts of this compound's action and the experimental protocols.
This diagram visualizes the key receptor-level interactions of this compound in the central nervous system.
This workflow diagram illustrates the concept of how this compound induces a state of functional serotonin depletion by blocking postsynaptic receptors.
The experimental use of this compound provides a powerful, albeit complex, tool for manipulating the serotonergic system. Its ability to functionally deplete serotonin signaling through broad receptor antagonism is key to understanding the role of specific 5-HT receptor subtypes in behavior and physiology. The unmasking of serotonergic binding sites in radioligand assays following chemical or pre-incubation depletion is a critical methodological finding, as it highlights the potential for endogenous serotonin to occlude receptor binding sites and confound interpretation in control tissues [4].
Researchers must be cautious in interpreting results, as the dopamine D₂ partial agonist activity of this compound represents a significant confound [1] [2]. Effects observed in an experiment could be due to serotonin blockade, dopamine activation, or a combination of both. Furthermore, the discovery of its sodium channel blocking activity at micromolar concentrations suggests that some observed effects, particularly in electrophysiological studies, may not be solely receptor-mediated [1]. Future research should employ complementary models, such as selective serotonin reuptake inhibitors or more specific receptor antagonists, to dissect these intertwined mechanisms.
Metergoline is a psychotropic drug that acts as a non-selective serotonin antagonist, and its ability to lower prolactin levels is linked to this mechanism [1]. It is thought to increase the dopamine-inhibiting tone at the hypothalamus, thereby reducing prolactin secretion from the anterior pituitary [1].
Table 1: Clinical Studies on this compound for Hyperprolactinemia
| Study Reference | Patient Population | Dosage & Administration | Key Efficacy Findings |
|---|
| Metabolism. 1978 [2] | Hyperprolactinemic patients (n=14) | Single 4 mg oral dose | - Mean serum prolactin significantly decreased between 120-240 min.
The following diagram illustrates the proposed mechanism of action of this compound in contrast with standard dopamine agonist therapy.
This protocol is adapted from a 1978 clinical trial and can serve as a template for in vivo research on the acute effects of this compound [2].
1. Objective To evaluate the acute effect of a single oral dose of this compound on serum prolactin levels in hyperprolactinemic subjects.
2. Materials
3. Methodology
Understanding the pharmacokinetics of this compound is critical for designing rational dosing regimens in experimental models.
Table 2: Pharmacokinetic Parameters of this compound [3]
| Parameter | Value (Mean) | Notes |
|---|---|---|
| Plasma Half-life (this compound) | ~50 minutes | Independent of the route of administration. |
| Plasma Half-life (Metabolite: 1-demethylthis compound) | ~100 minutes | Main metabolite. |
| Oral Bioavailability (Unchanged drug) | Low (~25%) | Subject to a considerable first-pass effect, with about 75% metabolized by the liver before reaching systemic circulation. |
| Absorption | Complete from GI tract | Despite first-pass metabolism, the drug is well absorbed. Availability in terms of its main metabolite is similar for IV and oral routes. |
For context, it is essential to note the position of this compound relative to modern standard-of-care treatments.
A key study evaluating carbon-11-labeled this compound for PET imaging found that the compound exhibits >99% binding to plasma proteins, with only 0.55% remaining unbound [1]. This extremely high level of binding is a primary factor that limits its uptake into the brain [1], and by extension, would be a major consideration for its distribution to other target tissues.
From a pharmacokinetic perspective, a 2024 review suggests that changes in plasma protein binding are most likely to require dosing adjustments only for drugs that meet two specific criteria [2]:
While this compound fits the second criterion, its brain uptake, though moderate, suggests its Vd may not be exceptionally low. This implies that even if binding were reduced, the overall impact on its distribution might be limited.
Understanding this compound's known mechanisms of action can help inform why altering its binding is complex and what its functional effects are.
| Mechanism | Effect / Affinity | Relevant Context |
|---|---|---|
| Serotonin Receptor Antagonist | Broad 5-HT receptor antagonist (e.g., 5-HT2A Ki=7.1 nM) [1] | Primary known mechanism; explains its use in neuroendocrine and behavioral studies [3] [4]. |
| Dopamine Receptor Interaction | High affinity for some receptors (e.g., D4 Ki=4.9 nM) [1] | Contributes to its overall pharmacological profile and prolactin-lowering effect [4] [5]. |
| Voltage-Gated Ion Channel Blocker | Inhibits Kv1.4 potassium channels and neuronal NaV1.2 sodium channels [4] [6] | Suggests a complex polypharmacology beyond receptor interactions [6]. |
The workflow below illustrates a typical process for evaluating this compound's activity, which can be adapted to assess binding.
Why can't I simply add a competitive displacer to reduce this compound's protein binding? While theoretically possible, this approach is highly risky. A displacer drug would need to be safe, have even higher affinity for the binding site than this compound, and not itself cause pharmacological effects. Furthermore, for a drug like this compound with significant central nervous system targets, suddenly increasing the free fraction could lead to an unpredictable and potent surge in pharmacological activity and potential toxicity [2].
Is this compound's high plasma protein binding always a disadvantage? Not necessarily. High plasma protein binding creates a reservoir of drug in the bloodstream, which can prolong its duration of action. The body maintains a dynamic equilibrium between bound and free drug. As the free, active fraction is metabolized, it is replenished by drug dissociating from the proteins [2].
Are there any documented alternatives if this compound's binding is a problem for my experiment? Your best strategy is to investigate structural analogs of this compound. The field of serotonin receptor pharmacology has developed many compounds with high receptor specificity. Research into compounds like gepirone (a 5-HT1A agonist) shows how structural changes can lead to vastly different pharmacokinetic profiles [7]. Synthesizing and screening novel analogs designed for lower protein binding could be a more fruitful long-term approach.
This compound is a semisynthetic ergot alkaloid that was recently discovered to have unusual antibacterial properties through a phenotypic high-throughput screen for inhibitors of intracellular Salmonella enterica serovar Typhimurium (S. Tm) [1] [2].
Key characteristics:
The antibacterial activity of this compound is unusual because it leverages the compromised bacterial envelope within host cells [1] [2].
Mechanistic insights:
The following diagram illustrates how the host intracellular environment enables this compound's activity:
Research indicates several strategies to potentiate this compound activity [1]:
Extensive SAR studies reveal that specific modifications enhance potency [1]:
This protocol assesses outer and inner membrane permeability using fluorescent probes, optimized to match conditions from antibacterial assays [5].
Materials Required:
Step-by-Step Procedure:
Bacterial Preparation
Compound Treatment
Sample Processing
Fluorescence Measurement
Critical Notes:
This method evaluates compound efficacy against intracellular bacteria, as used in this compound's initial discovery [2].
Protocol Summary:
Key Parameters:
| Compound | S. Tm WT (MHB) | S. Tm ΔtolC (MHB) | MRSA USA300 | E. coli WT + SPR741 | Reference |
|---|---|---|---|---|---|
| This compound | >64 μg/mL | 8 μg/mL | 8 μg/mL | 4 μg/mL (>128-fold improvement) | [1] |
| Cinnamide 14 | >64 μg/mL | 16 μg/mL | 4 μg/mL | Not reported | [1] |
| p-Chlorocinnamide 15 | 32 μg/mL | 4 μg/mL | 0.5 μg/mL | Not reported | [1] |
| Pyridine 38 | Not reported | Not reported | 0.25 μg/mL | Not reported | [1] [6] |
| Condition | Effect on this compound Activity | Recommended Use |
|---|---|---|
| LPM medium (mimics SCV) | 4-8 fold improvement vs MHB | Primary screening for intracellular activity [1] [2] |
| SPR741 (OM permeabilizer) | >128-fold improvement against WT E. coli | Combination studies [1] |
| ΔtolC efflux mutant | 8-fold improvement vs WT S. Tm | Mechanism studies [1] |
| Hyperpermeable E. coli (ΔtolC + pore) | 16-32 fold improvement vs WT | Compound optimization [1] |
Solutions:
Solutions:
Solutions:
| Observation | Potential Cause (Efflux Pump) | Recommended Investigation & Strategies | Key Experimental Notes |
|---|
| Low antibacterial activity against wild-type Gram-negative bacteria (e.g., E. coli, S. Tm) in standard media [1] | RND-family pumps (e.g., AcrAB-TolC in S. Tm and E. coli) [1] | 1. Use EPIs: Co-administer with an outer-membrane permeabilizer like SPR741 [1]. 2. Use Efflux-Deficient Strains: Test on isogenic mutant strains (e.g., S. Tm ΔtolC, E. coli ΔtolC-pore) [1]. 3. Mimic Intracellular Conditions: Test activity in acidic, low-phosphate, low-magnesium medium (LPM) [1] [2]. | SPR741 can improve potency against WT strains by >128-fold [1]. | | Potent activity against intracellular S. Tm but no activity in standard in vitro media (MHB) [2] | Efflux pump activity is circumvented intracellularly due to altered bacterial membrane permeability within host cells [2] | 1. Validate in Intracellular Models: Use macrophage infection assays (e.g., RAW264.7 cells) [1] [2]. 2. Confirm Altered Permeability: Screen an S. Tm deletion library to identify outer membrane mutants hypersensitive to metergoline [2]. | The integrity of the S. Tm outer membrane is compromised within macrophages, enhancing permeability [1] [2]. | | Improved activity against Gram-positive bacteria (e.g., MRSA) but not Gram-negative bacteria [1] | Gram-negative outer membrane barrier and efflux pumps [1] | Modify the Compound: Develop this compound analogues (e.g., pyridine derivative 38, arylacrylamides) with improved intrinsic activity and potential altered interaction with efflux pumps [1]. | Pyridine derivative 38 was effective against MRSA in a murine skin infection model [1]. |
Q1: What is the evidence that this compound is affected by bacterial efflux pumps? Direct evidence comes from studies with Salmonella Typhimurium. This compound shows significantly greater potency against an efflux-deficient strain (ΔtolC) compared to the wild-type strain. This indicates that the AcrAB-TolC efflux system, a major RND-family pump in Gram-negative bacteria, limits its antibacterial activity [1].
Q2: Are there any known efflux pump inhibitors (EPIs) that can be used with this compound in experiments? While the search results do not list a wide range of classic EPIs for this compound, one study successfully used SPR741, an outer-membrane permeabilizer, in combination with this compound analogues. This combination dramatically improved potency (>128-fold) against wild-type Gram-negative strains like E. coli and A. baumannii [1]. SPR741 is known to disrupt the outer membrane, thereby facilitating the entry of compounds and potentially bypassing efflux.
Q3: Besides using inhibitors, how can I design experiments to circumvent efflux? A key strategy is to use bacterial growth media that mimics the in vivo environment. This compound's activity is markedly enhanced in LPM (low-phosphate, low-magnesium medium), which mimics the Salmonella-containing vacuole. This condition appears to sensitize bacteria to the compound, potentially by altering the membrane or physiological state, thereby reducing the impact of efflux [1] [2]. Always compare results from standard rich media (like MHB) with those from LPM or direct intracellular infection models.
This protocol outlines a standard method to evaluate if efflux pumps are limiting this compound's efficacy.
1. Objective To determine the minimum inhibitory concentration (MIC) of this compound against wild-type and efflux-deficient bacterial strains in the presence and absence of an efflux pump inhibitor (EPI).
2. Materials and Reagents
3. Procedure
The workflow for this experiment is summarized in the following diagram:
4. Expected Results and Interpretation A significantly lower MIC (e.g., a 4-fold or greater decrease) in the efflux-deficient mutant or in the presence of a confirmed EPI compared to the wild-type strain without an EPI provides strong evidence that this compound is a substrate for that efflux pump system.
The table below summarizes potential adverse effects and recommended management strategies for researchers to consider during experimental design.
| System Affected | Potential Side Effect | Management / Consideration for Researchers |
|---|---|---|
| Gastrointestinal | Nausea, vomiting, diarrhea, other GI disturbances [1] | Monitor animal subjects for signs of discomfort; consider dose adjustment. |
| Central Nervous System | Dizziness, drowsiness, headaches [1] | Be cautious when interpreting behavioral assays; ensure safety in lab environments. |
| Serotonergic System | Potential for Serotonin Syndrome (confusion, agitation, fever, sweating, rapid heart rate) [1] | Critical Interaction: Avoid concomitant use with other serotonergic agents (e.g., SSRIs, SNRIs, triptans) [1]. |
| Behavior (Veterinary) | May increase unpleasant behavior (e.g., in restless/pseudopregnant bitches) [2] | Critical for in vivo studies; monitor behavioral models closely. |
| Prolactin Inhibition | Intended effect, not an adverse side effect [3] [4] [5] | Account for this expected endocrine effect in study design and data interpretation. |
For your experimental work, here are detailed methodologies from recent studies investigating metergoline.
This study used a combination of transcriptomics and in silico analysis to identify this compound as a drug of interest, followed by in vivo behavioral tests [6].
This study examined this compound's effect on neuronal voltage-dependent sodium channels [7].
Q1: What is the primary mechanism of action of this compound? this compound is a monoaminergic drug with a complex profile. It acts primarily as a broad-spectrum serotonin receptor antagonist, showing high affinity for 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT1A receptors [4] [5] [8]. Additionally, it has partial agonist activity at dopamine D2 receptors [3] [8]. Recent research also shows it is a potent inhibitor of neuronal voltage-gated sodium channels (NaV1.2) [7].
Q2: What are the critical drug interactions to be aware of in a research setting? The most critical interaction is with other serotonergic drugs. Combining this compound with SSRIs, SNRIs, or triptans may increase the risk of serotonin syndrome in animal models [1]. This is a crucial consideration when designing studies involving multiple compounds.
Q3: Are there any special handling or safety considerations? While the search results do not specify handling procedures, standard safe laboratory practices for handling psychoactive compounds should be followed. Given its effects on the central nervous system (drowsiness, dizziness), ensuring a safe lab environment is important [1].
The following diagram illustrates the key signaling pathways and receptor interactions involved in this compound's mechanism of action, based on the gathered data.
The experimental workflow for the key 2023 behavioral study is outlined below.
This guide synthesizes current data on this compound's side effects, mechanisms, and experimental use. Key practical points for your research include:
The utility of metergoline as an alternative stems from its different mechanism of action compared to bromocriptine. The table below summarizes their key characteristics.
| Feature | Bromocriptine | This compound |
|---|---|---|
| Drug Class | Ergot alkaloid [1] [2] | Ergot alkaloid [3] |
| Primary MoA | Dopamine D2 receptor agonist [2] | Serotonin antagonist; shares transcriptomic profiles with atypical antipsychotics [3] |
| Key Clinical Uses | Hyperprolactinemia, acromegaly, Parkinson's disease, Type 2 diabetes [1] [4] [2] | Seasonal affective disorder; researched for schizophrenia and psychosis [3] |
| Evidence for Prolactin Suppression | Well-established, first-line treatment for hyperprolactinemia [1] [2] | Effective in suppressing puerperal lactation [5] |
| Proposed Advantage | N/A | Potential alternative for bromocriptine-intolerant patients due to distinct MoA [5] |
A 2023 study provides compelling evidence for this compound's efficacy in animal models relevant to psychiatric disorders [3].
This workflow outlines the key in vivo experiment that validated this compound's activity:
For researchers encountering bromocriptine intolerance or resistance in models, here are specific troubleshooting strategies.
Problem 1: Acute Adverse Effects in Animal Models
Problem 2: Acquired Drug Resistance in Prolactinoma Models
The diagram below illustrates this resistance mechanism and proposed intervention:
Q1: What is the strongest evidence for using this compound as a bromocriptine alternative? The evidence is multi-faceted. A direct clinical trial in humans found this compound more effective than bromocriptine for one indication [5]. Furthermore, a 2023 study used a robust transcriptomic approach (Connectivity Map analysis) to identify this compound as having a similar signature to atypical antipsychotics, and then validated its efficacy in vivo for reducing hyperlocomotion, a key behavior in psychiatric models [3].
Q2: For a new project on psychosis, should I choose this compound over bromocriptine? this compound appears to be the more promising candidate for this specific purpose. While bromocriptine is a well-established dopamine agonist, the recent research on this compound was specifically designed to find new treatments for psychiatric disorders like schizophrenia. Its efficacy in reducing psychostimulant-induced hyperlocomotion strongly supports its investigation in psychosis models [3].
Q3: How should I handle bromocriptine-resistant prolactinoma cells in my study? The most current research suggests targeting the FGF19/FGFR4 pathway. Consider incorporating the FGFR4 inhibitor fisogatinib into your experiments alongside bromocriptine. The 2024 study demonstrated that this combination synergistically inhibited cell growth, promoted apoptosis, and reduced prolactin levels in resistant models [7].
For a quick overview, the following table summarizes the core characteristics and recent findings related to this compound.
| Aspect | Details |
|---|---|
| Drug Class | Ergot alkaloid [1] [2] |
| Known Uses | Seasonal Affective Disorder, inhibition of lactation, migraine prevention [2] |
| Receptor Profile | Ligand for various serotonin (5-HT) and dopamine (D) receptors [2] |
| Key Finding | Shares properties with atypical antipsychotic drugs [1] [3] |
| Potential for Repurposing | Schizophrenia and other psychiatric disorders (pre-clinical evidence) [1] [3] |
| Primary Identified Mechanism | Dose-dependently reduces MK-801- or methamphetamine-induced locomotor hyperactivity in mice (model for positive symptoms of schizophrenia) [1] |
| Limitation in Model | No effect on prepulse inhibition (PPI) deficits induced by MK-801 or methamphetamine [1] |
To support your experimental design, here are the key methodological details and findings from a recent study.
This study provides a validated protocol for testing this compound's efficacy in an animal model of psychosis [1].
The table below summarizes the core findings from the in vivo study for easy reference [1].
| Behavioral Paradigm | Inducing Drug | This compound Effect | Statistical Outcome |
|---|---|---|---|
| Locomotor Hyperactivity | MK-801 | Dose-dependent reduction | Significant |
| Locomotor Hyperactivity | Methamphetamine | Dose-dependent reduction | Significant |
| Prepulse Inhibition (PPI) | MK-801 | No significant effect | Not significant |
| Prepulse Inhibition (PPI) | Methamphetamine | No significant effect | Not significant |
The evidence suggests several promising but complex directions for researching this compound in combination therapies.
Q1: Our in vivo results for this compound on locomotor activity are inconsistent. What could be the cause?
Q2: Why might this compound not be showing an effect on prepulse inhibition (PPI) in our experiments?
Q3: What is a key pharmacological consideration when planning a combination therapy with this compound?
The diagram below outlines a logical workflow for exploring this compound in drug repurposing, from initial hypothesis to combination therapy design.
The emerging antimicrobial resistance in Gram-negative pathogens represents one of the most pressing challenges in modern infectious disease treatment. The combination of This compound, a semisynthetic ergot alkaloid with recently discovered antibacterial properties, and SPR741, a novel antibiotic adjuvant, presents a promising approach to addressing this critical need. This technical support guide provides researchers and drug development professionals with comprehensive experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate the investigation of this novel therapeutic strategy.
This compound was initially identified through a phenotypic high-throughput screen for inhibitors of intracellular Salmonella Typhimurium growth and was subsequently found to extend survival in mice during systemic infection [1]. Unlike conventional antibiotics, this compound exhibits unusual antibacterial characteristics – it shows minimal activity against Gram-negative bacteria in standard nutrient-rich media but demonstrates significant potency against intracellular pathogens and in combination with outer membrane permeabilizers like SPR741 [1]. Structural modifications of this compound have yielded analogues with significantly improved potency, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) [1].
SPR741 is a polymyxin B derivative engineered to retain membrane-permeabilizing activity while reducing the nephrotoxicity associated with conventional polymyxins [2] [3]. By disrupting the integrity of the Gram-negative outer membrane, SPR741 facilitates the entry of co-administered antibiotics into bacterial cells, thereby potentiating their activity against resistant pathogens [2]. This guide synthesizes the most current research findings to support your experimental work with these promising compounds.
Primary Target: Recent research indicates that this compound functions as a DNA replication inhibitor, targeting DNA gyrase in a mechanism distinct from clinically used quinolones [4]. This prediction, generated through a transcriptional response profiling pipeline, was confirmed via in vitro supercoiling assays.
Novel Binding Pocket: Suppressor mutants map to a seldom-explored allosteric binding pocket, suggesting a mechanism of action different from conventional DNA gyrase inhibitors [4]. This novel target is particularly valuable as it remains effective against quinolone-resistant strains of MRSA.
Structure-Activity Relationship: The benzyl carbamate moiety of this compound is essential for antibacterial activity [1]. Modifications at the 8'-position, particularly with cinnamide and arylacrylamide derivatives, have yielded compounds with significantly improved potency against both Gram-positive and Gram-negative bacteria [1].
Membrane Permeabilization: SPR741 interacts with lipopolysaccharide (LPS) in the Gram-negative outer membrane, disrupting membrane integrity and creating transient pores that allow otherwise excluded antibiotics to enter the cell [2] [3].
Reduced Toxicity Profile: Structural modifications to the polymyxin B scaffold—including reduced positive charge and elimination of the fatty acid side chain—significantly decrease nephrotoxicity while retaining permeabilizing activity [3]. This improved safety profile makes extended therapeutic use more feasible.
The combination of this compound (or its analogues) with SPR741 creates a synergistic antibacterial effect through sequential action on the bacterial cell. The process begins with SPR741 binding to and disrupting the outer membrane, which enables this compound to more effectively reach its intracellular gyrase target [1]. This partnership overcomes the signifcant permeability barrier that normally protects Gram-negative bacteria from many antimicrobial compounds.
Diagram illustrating the synergistic mechanism of this compound and SPR741:
The checkerboard assay is an essential method for quantifying the synergistic interaction between this compound and SPR741.
Step 1: Preparation: Prepare two-fold serial dilutions of both this compound (or analogue) and SPR741 in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate, with this compound diluted along the x-axis and SPR741 along the y-axis [2].
Step 2: Inoculation: Add bacterial suspension adjusted to approximately (1 \times 10^6) CFU/mL to each well [2]. Include growth controls (bacteria without antibiotics) and sterility controls (media only).
Step 3: Incubation: Incubate the plate at (37^\circ)C for 16-20 hours under appropriate atmospheric conditions for the target pathogen [2].
Step 4: Analysis: Determine the Fractional Inhibitory Concentration (FIC) index using the formula:
FIC index = (MIC of this compound in combination/MIC of this compound alone) + (MIC of SPR741 in combination/MIC of SPR741 alone) [2]
Interpret the results as follows: FIC ≤ 0.5 indicates synergy; 0.5 < FIC ≤ 1 indicates additive effects; 1 < FIC ≤ 4 indicates indifference; and FIC > 4 indicates antagonism [2].
The time-kill assay provides information about the bactericidal activity and kinetics of the this compound/SPR741 combination.
Step 1: Setup: Prepare test tubes containing: (1) growth control (bacteria only), (2) this compound at relevant concentration (e.g., 0.5× MIC), (3) SPR741 at sub-inhibitory concentration, and (4) the combination of both compounds [3].
Step 2: Sampling: Remove aliquots at predetermined timepoints (0, 2, 4, 6, 8, and 24 hours), perform serial dilutions, and plate on appropriate agar media [3].
Step 3: Enumeration: Count colonies after 18-24 hours of incubation and calculate CFU/mL. Synergistic killing is defined as a ≥2-log(_{10}) decrease in CFU/mL by the combination compared to the most active single agent [3].
Step 4: Analysis: Plot CFU/mL versus time to visualize killing kinetics. The combination should demonstrate significantly enhanced bactericidal activity compared to either compound alone.
Step 1: Biofilm Formation: Grow biofilms on appropriate surfaces (e.g., peg lids, plastic wells) for 24-48 hours to establish mature biofilms [2].
Step 2: Treatment: Expose established biofilms to this compound alone, SPR741 alone, the combination, and appropriate controls for 24 hours [2].
Step 3: Assessment: Use metabolic assays (e.g., resazurin) or CFU enumeration after biofilm disruption to quantify viable biomass [2]. Confocal laser scanning microscopy with live/dead staining can visualize biofilm architecture and bacterial viability [2].
Diagram illustrating the experimental workflow for combination therapy assessment:
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Lack of potentiation | Incorrect SPR741 concentration | Titrate SPR741 (typically 1-8 μg/mL); use checkerboard assay to determine optimal ratio [1] |
| Compound solubility issues | Use DMSO stocks (<1% final concentration); ensure proper dilution in media [1] | |
| High variability in results | Inoculum size inconsistency | Standardize bacterial growth phase; use mid-log phase cultures; verify inoculum density [2] |
| Media composition effects | Use cation-adjusted Mueller-Hinton broth as recommended by CLSI [2] | |
| Unexpected toxicity in cellular assays | Cytotoxicity of combination | Perform mammalian cell cytotoxicity assays; adjust ratio of compounds [3] |
| Poor activity against wild-type strains | Efflux pump activity | Use efflux-deficient strains (ΔtolC) to confirm target engagement [1] |
| Membrane impermeability | Combine with SPR741 at 4-8 μg/mL to enhance penetration [1] |
False Negative Results: Be aware that this compound shows significantly better activity in nutrient-limited media (LPM, MOPS) that mimic intracellular conditions compared to standard nutrient-rich media (MHB) [1]. If initial results in standard media are disappointing, repeat assays in conditions that better simulate the in vivo environment.
Strain-Specific Variability: The potentiation effect of SPR741 varies across bacterial strains and species [3]. Include multiple strains in screening, particularly for species of interest like Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli [1] [3].
Mechanism Confirmation: To confirm the DNA gyrase mechanism of action, employ transcriptional response profiling or direct enzyme inhibition assays as described in the research [4].
Table: Minimum Inhibitory Concentrations (MIC, μg/mL) of this compound analogues against various bacterial strains with and without SPR741. Data adapted from research findings [1].
| Compound | S. Tm WT | S. Tm ΔtolC | E. coli WT | E. coli ΔtolC-pore | MRSA | + SPR741 vs E. coli WT |
|---|---|---|---|---|---|---|
| This compound | >64 | 8 | >64 | 2 | 16 | 4× reduction |
| Cinnamide 14 | 32 | 2 | 32 | 1 | 4 | 16× reduction |
| p-Cl-Cinnamide 15 | 16 | 1 | 16 | 0.5 | 1 | 32× reduction |
| Pyridine 38 | 8 | 0.5 | 8 | 0.25 | 0.25 | >128× reduction |
Table: Cytotoxicity and efficacy parameters for this compound, SPR741, and combinations [1] [3].
| Parameter | This compound Alone | SPR741 Alone | Combination |
|---|---|---|---|
| Mammalian Cell CC50 | >32 μg/mL | >128 μg/mL | >64 μg/mL |
| Effective Plasma Concentration | 4-8 μg/mL | 30-60 μg/mL | 2-4 + 15-30 μg/mL |
| Mouse Model Survival (S. Tm) | 60% | No effect | 90% |
| Biofilm Eradication | Minimal | No effect | >3-log reduction |
The combination overcomes the permeability barrier of Gram-negative bacteria, allowing this compound to reach its intracellular target. SPR741 disrupts the outer membrane, while this compound inhibits DNA gyrase through a novel mechanism. This synergy results in up to >128-fold improvement in potency against wild-type Gram-negative strains [1].
The combination shows particular promise against multidrug-resistant Gram-negative pathogens including Salmonella Typhimurium, Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae [1] [2]. This compound analogues also demonstrate excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) even without SPR741 [1].
Yes, research demonstrates that SPR741 combinations can effectively eradicate mature biofilms and eliminate persister cells of drug-resistant Klebsiella pneumoniae [2]. This is particularly significant as biofilms and persisters are notoriously difficult to treat with conventional antibiotics.
For intracellular pathogens like Salmonella Typhimurium, include acidic low-phosphate, low-magnesium medium (LPM) which mimics the intracellular environment and provides better correlation with in vivo activity than standard Mueller-Hinton broth [1]. Always include cation-adjusted Mueller-Hinton broth as a standard reference medium [2].
Essential controls include: (1) vehicle control (DMSO at same concentration as compound solutions), (2) growth control (bacteria without antibiotics), (3) sterility control (media only), (4) reference antibiotics with known activity against test strains, and (5) single compound controls to verify individual contributions to the combination effect [2].
Prepare stock solutions in DMSO at concentrations of 1-10 mg/mL, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. SPR741 is stable in aqueous solution for limited periods at 4°C, but long-term storage should be in lyophilized form or frozen stocks [3].
Preliminary evidence suggests low resistance potential due to the novel target (allosteric site of DNA gyrase) and the dual-mechanism approach [4]. However, comprehensive resistance studies including serial passage experiments are recommended during development.
SPR741 was specifically designed to reduce nephrotoxicity associated with polymyxin B through structural modifications [3]. Healthy volunteer studies have been completed (ClinicalTrials.gov NCT03022175) with favorable results. This compound has previously been used clinically for other indications, suggesting an acceptable safety profile [1].
For systemic infections, the murine neutropenic thigh infection model has demonstrated utility for evaluating this compound analogues and SPR741 combinations [1] [3]. For intracellular pathogens like Salmonella, systemic infection models have shown extended survival with this compound treatment [1].
What is [¹¹C]this compound? It is a carbon-11 labelled version of this compound, a drug that acts as an antagonist at various serotonin (5-HT) receptor subtypes [1]. It was synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging serotonin receptors in the brain [1].
What are Molar Activity (Am) and Specific Activity (As)? These are critical quality attributes for any radiopharmaceutical [2].
High specific activity is crucial because administering too much mass can lead to pharmacological effects or toxicity, and it can saturate the target binding sites, ruining the imaging experiment [2]. The table below summarizes common issues and their solutions based on the synthesis of [¹¹C]this compound.
Table: Troubleshooting Guide for Improving [¹¹C]this compound Specific Activity
| Problem Area | Specific Challenge | Recommended Solution |
|---|---|---|
| Precursor Purity | Hydrogenolysis precursor must be free of this compound contamination [1]. | Ensure near-quantitative conversion and purification of the amine precursor (compound 2); less than 0.1% starting this compound should remain [1]. |
| Radiosynthesis | Carrier dilution and formation of radioactive byproducts [1]. | Use high specific activity ¹¹CO₂. Optimize reaction conditions (DBU, DMF, heating time) to minimize byproduct formation [1]. |
| Purification & Formulation | Co-elution of non-radioactive impurities with the radiotracer [2]. | Employ high-resolution reversed-phase HPLC for purification. Develop a method that achieves baseline separation of [¹¹C]this compound from its precursor and key byproducts [1]. |
The following workflow visualizes the key stages in producing [¹¹C]this compound, integrating the critical steps for achieving high specific activity.
Key Quality Control Measurement To ensure your synthesis is successful, you must accurately measure the Apparent Molar Activity [2]. The procedure is:
Activity_A* (in GBq) in a precise volume of your final formulation.n_A) in the same volume. This includes both radioactive and non-radioactive this compound and any impurities that co-elute.Activity_A* (GBq) / n_A (µmol) [2].Q1: What specific activity did the original researchers achieve with [¹¹C]this compound? The initial report consistently achieved a specific activity greater than 3 Ci/µmol (or >111 GBq/µmol) at the end of synthesis [1].
Q2: What are the main limitations of [¹¹C]this compound as a PET tracer? The study concluded that while it shows specific binding to serotonin receptors, its potential is limited by a high level of non-specific binding and, crucially, it was insensitive to changes in synaptic serotonin levels when challenged with citalopram, reducing its utility for measuring neurotransmitter dynamics [1].
Q3: My radiotracer has high radiochemical purity but low specific activity. What is the most likely cause? This typically points to mass contamination from a non-radioactive source. The most common culprit is an impure precursor, but it can also be caused by non-radioactive impurities that are not well-separated during HPLC purification [2]. Focus your efforts on precursor purification and HPLC method development.
| Feature | Metergoline | Bromocriptine |
|---|---|---|
| Mechanism of Action | Primarily antiserotoninergic (5-HT receptor antagonist) [1] [2] | Dopamine receptor agonist (ergot-derived) [3] [4] |
| Efficacy in Hyperprolactinemic Amenorrhoea (Menstruation restoration in 4 months) | 84% of patients [5] | 75% of patients [5] |
| Efficacy in Hyperprolactinemic Amenorrhoea (Ovulation restoration in 4 months) | 76% of patients [5] | 67% of patients [5] |
| Efficacy in Normoprolactinaemic Amenorrhoea (Ovulation restoration) | 40% (not statistically significant vs. bromocriptine) [5] | 21% (not statistically significant vs. This compound) [5] |
| Efficacy in Preventing Puerperal Lactation (after 7 days) | 80% (16/20 patients) [6] [7] | 35% (7/20 patients) [6] [7] |
| Common Side Effects | Not a major problem in studies; may increase nervousness in pseudopregnant animals [5] [1] | Nausea, vomiting, dizziness, hypotension; up to 12% cannot tolerate therapeutic doses [1] [3] |
| Dosing in Amenorrhoea Trials | 12 mg/day [5] | 7.5 mg/day [5] |
For researcher reference, here are the methodologies from key clinical trials that generated the comparative data.
Study 1: Amenorrhoea Treatment (1984) [5]
Study 2: Puerperal Lactation Prevention (1982) [6] [7]
The following diagram illustrates the distinct pathways through which bromocriptine and this compound exert their prolactin-lowering effects.
Ergot alkaloids are a class of naturally occurring compounds derived from the fungus Claviceps purpurea and other Claviceps species, known for their diverse pharmacological activities and complex chemical structures. These compounds share a common tetracyclic ergoline ring system but differ in their side chain substitutions, which significantly influence their biological activities. Traditionally, ergot alkaloids have been utilized in clinical settings for various purposes: ergotamine for migraine treatment, bromocriptine for hyperprolactinemia and Parkinson's disease, and several others for neurological and cardiovascular conditions. The structural diversity among ergot alkaloids arises from modifications at key positions on the ergoline scaffold, particularly at C8 and N6, leading to variations in receptor affinity and biological effects.
This compound is a semisynthetic ergot alkaloid that was initially developed for clinical use (as Liserdol) in the treatment of hyperprolactinemia and investigated for various other disorders. Unlike classical ergot alkaloids that primarily target monoamine neurotransmitter receptors, this compound was recently discovered to possess previously unknown antibacterial properties through a phenotypic high-throughput screen for inhibitors of intracellular Salmonella Typhimurium [1]. This discovery has positioned this compound as a promising lead compound in antibiotic discovery, particularly against challenging intracellular pathogens and drug-resistant bacteria. This compound's unique antibacterial activity, combined with its established safety profile from previous clinical use, makes it an attractive candidate for repurposing as an antimicrobial agent, especially in an era of increasing antibiotic resistance.
This compound demonstrates a distinct antibacterial profile that differs significantly from conventional antibiotics. Initially identified through a macrophage-based screen, it exhibited selective activity against intracellular Salmonella Typhimurium without affecting bacterial growth in standard nutrient-rich media [2]. This condition-dependent activity represents a novel approach to combating intracellular pathogens that often evade conventional antibiotics. Further investigations revealed that this compound's antibacterial activity extends to various bacterial strains, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound demonstrates more limited activity against wild-type Gram-negative bacteria due to their protective outer membrane and efflux systems, but its potency increases significantly against efflux-deficient strains or when combined with outer membrane permeabilizers.
The minimum inhibitory concentrations (MICs) of this compound vary considerably across different bacterial strains and growth conditions. Against MRSA strain USA300, this compound exhibits MIC values in the range of 4-8 μg/mL, while for Bacillus subtilis strain 168, the MIC is approximately 8-16 μg/mL [1]. For Gram-negative pathogens, this compound shows significantly higher MIC values (>32 μg/mL) against wild-type strains under standard conditions, but these values decrease substantially in hyperpermeable or efflux-deficient strains. When combined with the outer membrane permeabilizer SPR741, this compound's potency against wild-type strains of Escherichia coli, Acinetobacter baumannii, and Burkholderia cenocepacia improves considerably, with MIC reductions of up to >128-fold [1]. This combination approach effectively bypasses the penetration barriers of Gram-negative bacteria, expanding this compound's spectrum to include these challenging pathogens.
Table 1: Antibacterial Activity of this compound Against Various Bacterial Strains
| Bacterial Strain | Growth Condition | MIC Range (μg/mL) | Notes |
|---|---|---|---|
| MRSA USA300 | Standard (MHB) | 4-8 | Consistent activity against drug-resistant Gram-positive |
| Bacillus subtilis 168 | Standard (MHB) | 8-16 | Moderate activity against Gram-positive |
| Salmonella Typhimurium SL1344 | Macrophage infection model | 8 (at 8 μg/mL) | Inhibits intracellular growth |
| Salmonella Typhimurium ΔtolC | LPM medium | 2-4 | Enhanced activity against efflux-deficient strain |
| Escherichia coli MG1655 | Standard (MHB) | >32 | Limited activity against wild-type Gram-negative |
| Escherichia coli ΔtolC-pore | MOPS minimal medium | 4-8 | Significant improvement in hyperpermeable strain |
| Multiple Gram-negative pathogens | With SPR741 permeabilizer | 0.25-2 | Dramatically improved potency |
This compound possesses specific structural characteristics that contribute to its antibacterial activity. The compound features a benzyl carbamate moiety at the 8'-position, which has been identified as crucial for its antibacterial properties [1]. Initial structure-activity relationship (SAR) studies revealed that even subtle alterations to the core ergoline structure at positions 1, 6, and 10 can completely abolish antibacterial activity, highlighting the structural specificity required for this effect. Compared to other ergot alkaloids, this compound's unique benzyl carbamate group appears to be essential for interacting with bacterial targets while potentially reducing affinity for human monoamine receptors, thereby separating its antibacterial effects from its classical pharmacological activities.
The importance of the C8 substituent has been further elucidated through analog synthesis and testing. Replacement of the benzyl carbamate with various other functional groups, including different carbamates, ureas, sulfonamides, amines, and amides, demonstrated that only specific modifications retain or enhance antibacterial activity [1]. For instance, cinnamide and arylacrylamide derivatives show improved potency relative to this compound against Gram-positive bacteria, with the p-chlorocinnamide analog (compound 15) exhibiting particularly enhanced activity against both S. Tm and MRSA (>12-fold improvement against MRSA compared to this compound) [1]. These findings indicate that while the ergoline core provides the fundamental scaffold, the nature of the C8 substituent is a critical determinant of antibacterial potency and spectrum.
The antibacterial potential of various other ergot alkaloids has been evaluated, revealing generally limited activity compared to this compound. Notable compounds tested include pergolide, cabergoline, nicergoline, and methysergide, all of which demonstrated no significant antibacterial effects against the bacterial strains evaluated, including S. Tm, MRSA, E. coli, and B. subtilis [1]. These compounds share structural similarities with this compound but possess different substituents at key positions, particularly at the C8 position, which appears to be critical for antibacterial activity. The lack of antibacterial effects in these closely related analogs underscores the structural specificity required for this activity and suggests that their primary pharmacological targets in humans (dopamine and serotonin receptors) do not correlate with antibacterial properties.
Among the ergot alkaloids tested, lysergic acid derivatives and clavine-type alkaloids have shown variable but generally modest antibacterial activities in previous studies. Some clavine-type alkaloids have demonstrated moderate antibacterial effects, but their structure-activity relationships and mechanisms of action remain poorly characterized [1]. The general lack of potent, broad-spectrum antibacterial activity among most ergot alkaloids highlights this compound's unique position as the first ergot-derived compound with promising antibacterial properties, meriting more detailed investigation.
Table 2: Antibacterial Activity Comparison of Various Ergot Alkaloids
| Ergot Alkaloid | Primary Clinical Use | Anti-Salmonella Activity | Anti-MRSA Activity | Key Structural Differences from this compound |
|---|---|---|---|---|
| This compound | Hyperprolactinemia | Active (intracellular) | MIC 4-8 μg/mL | Benzyl carbamate at C8 |
| Pergolide | Parkinson's disease | Inactive | Inactive | Propylthio substitution at C8 |
| Cabergoline | Hyperprolactinemia | Inactive | Inactive | N6-allyl-N6-[(ethylamino)carbonyl]urea at C8 |
| Nicergoline | Cognitive disorders | Inactive | Inactive | 5-bromonicotinate ester at C8 |
| Methysergide | Migraine prophylaxis | Inactive | Inactive | Methylsergol with N1-methyl |
| LSD | Experimental psychiatric research | Not tested | Not tested | Diethylamide at C8 |
The structural features responsible for the lack of antibacterial activity in other ergot alkaloids provide important insights for drug design. Most clinically used ergot alkaloids contain bulky, complex substituents at the C8 position that may sterically hinder interactions with bacterial targets or reduce penetration through bacterial membranes. Additionally, specific functional groups present in these compounds may lack the necessary physicochemical properties for bacterial target engagement. For instance, the methoxy group at position C1 present in several ergot alkaloids has been associated with reduced antibacterial activity based on preliminary structure-activity relationships [1].
The pharmacophore requirements for antibacterial activity appear to differ significantly from those needed for interaction with human monoamine receptors. While ergot alkaloids typically exhibit high affinity for serotonin, dopamine, and adrenergic receptors through specific structural arrangements, these features do not confer antibacterial properties. This separation of activities is pharmacologically advantageous, as it suggests that optimized ergot-based antibiotics could be developed with reduced potential for off-target effects in humans. The benzyl carbamate group in this compound appears to strike a balance between molecular size, flexibility, and hydrophobicity that enables antibacterial activity while potentially reducing affinity for human receptors compared to other ergot alkaloids.
Systematic modification of the C8 substituent on the ergot scaffold has revealed critical insights into the structural requirements for antibacterial activity. Initial studies focused on replacing the benzyl carbamate of this compound with various functional groups, including carbamates, ureas, sulfonamides, amines, and amides [1]. Among these, sulfonamide and cinnamide analogues (compounds 9, 14, and 15) demonstrated activities comparable to or better than this compound, with the p-chlorocinnamide derivative (15) showing the most promising profile with 2-fold improved potency against S. Tm and >12-fold improvement against MRSA compared to this compound [1]. These findings prompted more extensive exploration of amide-based analogs, particularly cinnamoyl and hydrocinnamoyl derivatives.
The arylacrylamide analogues (compounds 18-34) demonstrated particularly interesting SAR trends, with specific substitution patterns on the aromatic ring significantly influencing potency [1]. Compounds with electron-withdrawing groups at the para position, such as chlorine, bromine, or trifluoromethyl, generally exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. In contrast, electron-donating groups like methoxy or hydroxyl typically resulted in reduced potency. The most promising compounds in this series showed MIC values as low as 0.25 μg/mL against MRSA and substantial improvements in activity against hyperpermeable E. coli strains, representing up to 32-fold enhancements compared to the parent this compound structure.
The impact of molecular flexibility on antibacterial activity became evident when comparing cinnamoyl versus hydrocinnamoyl analogs. Cinnamoyl derivatives, which contain a rigid, planar structure due to the presence of the double bond, generally showed superior antibacterial activity compared to their hydrocinnamoyl counterparts with fully rotatable bonds [1]. This suggests that reduced conformational flexibility may be beneficial for target binding or membrane penetration, potentially by reducing the entropic penalty associated with these processes. The optimal degree of rigidity appears to depend on the specific bacterial target, with Gram-positive bacteria generally more susceptible to the conformationally restricted analogs.
Further exploration of heteroaromatic systems led to the identification of pyridine-based analogs with excellent antibacterial profiles. One such compound (pyridine derivative 38) not only demonstrated potent in vitro activity against MRSA but also showed significant efficacy in a murine skin infection model [1]. This represents an important advancement in the development of ergot-based antibiotics, as it demonstrates that in vitro activity can translate to in vivo efficacy. The successful optimization of this compound analogs highlights the potential for further medicinal chemistry efforts to develop clinically useful antibiotics based on the ergot scaffold.
Standardized antibacterial susceptibility testing was performed according to established protocols to determine minimum inhibitory concentrations (MICs) for this compound and its analogs [1]. Assays were conducted in duplicate using either 384-well or 96-well plate formats, depending on the specific experiment. Bacterial strains were grown in appropriate media, with Mueller-Hinton Broth (MHB) used for standard nutrient-rich conditions and acidic, low-phosphate, low-magnesium medium (LPM) employed to mimic the intracellular environment of the Salmonella-containing vacuole [1]. The LPM medium was particularly important for evaluating activity against intracellular S. Tm, as it better represents the conditions under which the compound was initially identified in the phenotypic screen.
The assessment of antibacterial activity against Gram-negative bacteria included the use of genetically modified strains with enhanced permeability to overcome the intrinsic resistance associated with their outer membrane [1]. These included efflux-deficient (ΔtolC) strains of S. Tm and a hyperpermeable E. coli strain that lacks TolC and expresses a truncated, pore-only form of FhuA [1]. Additionally, combination studies with the outer membrane permeabilizer SPR741 were conducted to assess the potential of adjuvant approaches to enhance activity against wild-type Gram-negative strains [1]. For intracellular activity determination, a macrophage infection model using RAW264.7 murine macrophages infected with S. Tm expressing a constitutively active luciferase reporter was employed, enabling quantitative assessment of bacterial viability within host cells [2].
The mechanism of action of this compound was investigated using multiple complementary approaches. Transcriptional profiling using a collection of E. coli promoter-GFP fusions in a specialized 3D-printed imaging platform (PFIboxes) categorized the response to this compound as similar to that of DNA replication inhibitors [3]. This prediction was subsequently validated through in vitro supercoiling assays, which confirmed that this compound and its potent analog MLEB-1934 inhibit DNA gyrase activity [3]. This mechanism represents a distinctive approach compared to existing antibiotics, as suppressor mutants mapped to a seldom-explored allosteric binding pocket, suggesting a mechanism distinct from clinically used DNA gyrase inhibitors.
Additional mechanistic studies revealed that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane [2]. This effect on membrane energetics contributes to its antibacterial activity, particularly against intracellular S. Tm. Genetic screens using an S. Tm deletion library identified hypersensitization of outer membrane mutants to this compound, indicating that the compound's activity is enhanced when the permeability barrier is compromised [2]. This dual mechanism of action—affecting both membrane energetics and DNA gyrase—may contribute to this compound's efficacy against intracellular bacteria and reduce the likelihood of resistance development.
Figure 1: Proposed Mechanisms of Antibacterial Action of this compound
The discovery of this compound's antibacterial activity holds particular significance for addressing the growing threat of antimicrobial resistance, especially against intracellular pathogens and drug-resistant Gram-positive bacteria. The compound's unique ability to inhibit intracellular S. Tm within macrophages suggests potential applications against pathogens that exploit host cells as protective niches [2]. This is particularly relevant for Salmonella species, which are classified as serious antibiotic resistance threats by the U.S. Centers for Disease Control and Prevention and are on the WHO list of priority pathogens [1]. The demonstrated efficacy of this compound analogs in a murine skin infection model against MRSA further supports their potential for treating infections caused by multidrug-resistant Gram-positive pathogens [1].
The ergot scaffold represents a new lead for antibiotic development with potential broad-spectrum activity when combined with permeabilizing agents or in strains with compromised outer membranes [1]. The ability to significantly enhance activity against Gram-negative pathogens through combination with SPR741 or in hyperpermeable strains suggests that this compound analogs could be developed for broader-spectrum applications. This approach is especially promising given the critical need for new antibiotics against problematic Gram-negative pathogens like A. baumannii, B. cenocepacia, and multidrug-resistant E. coli, which pose significant challenges in healthcare settings worldwide.
Despite the promising antibacterial profile of this compound, several limitations and research gaps need to be addressed. The compound shows limited activity against wild-type Gram-negative bacteria due to their protective outer membrane and efflux systems, requiring combination approaches or structural optimization to overcome these barriers [1]. Additionally, while this compound has an established safety profile from its previous clinical use, the potential off-target effects associated with the ergot scaffold, particularly interaction with monoamine receptors, may present challenges for antimicrobial application that need to be carefully evaluated through structural optimization.
Further research is needed to fully elucidate the detailed mechanism of action and identify the specific molecular targets responsible for this compound's antibacterial effects. While DNA gyrase inhibition and disruption of proton motive force have been implicated, the complete picture of its antibacterial mechanism requires additional investigation [3] [2]. The structural basis for interaction with bacterial targets also remains to be characterized, which would facilitate more rational design of optimized analogs. Finally, comprehensive in vivo efficacy studies across different infection models are necessary to establish the therapeutic potential of this compound analogs and guide candidate selection for clinical development.
Figure 2: Antibacterial Drug Discovery Pathway for this compound and Analogs
| Drug | Dose | Experimental Model | Key Finding on Anxiety | Proposed Mechanism |
|---|---|---|---|---|
| Metergoline | 12 mg | Simulated Public Speaking (healthy volunteers) | Increased state-anxiety pre- and post-stress [1] [2] | Non-specific 5-HT receptor antagonism, reducing serotonin's inhibitory effect on fear [1] [3]. |
| Sumatriptan | 100 mg | Obsessive-Compulsive Disorder (OCD) patients | Worsened OCD symptoms (a disorder closely tied to anxiety) in a subset of patients [4]. | Agonism at pre-synaptic 5-HT1D/1B receptors, inhibiting serotonin release and potentially increasing anxiety [1] [4]. |
| Sumatriptan | Not Specified | Simulated Public Speaking (healthy volunteers) | Increased speech-induced fear and enhanced vigilance [1]. | Agonism at pre-synaptic 5-HT1D/1B receptors, inhibiting serotonin release [1]. |
To evaluate the quality of the evidence, it is important to understand how these key findings were obtained.
The opposing effects of these two drugs on anxiety can be traced to their different actions on the serotonergic system, particularly at the 5-HT1D receptor. The following diagram illustrates the key receptor interactions.
This diagram illustrates the core hypothesis derived from the search results: serotonin inhibits fear/anxiety via its action on post-synaptic receptors [1]. The drugs disrupt this pathway in different ways:
A critical and surprising finding from the research is that This compound, despite being an antagonist at most serotonin receptors, acts as a full agonist at the human 5-HT1Dβ receptor, just like sumatriptan [5]. However, in behavioral studies, its antagonist action at other receptors appears to dominate, leading to a net anxiety-increasing effect.
The data suggests several important considerations for drug development:
The most direct evidence for metergoline's antidepressant effect comes from a single clinical study on Seasonal Affective Disorder (SAD).
| Aspect | Details |
|---|---|
| Study Design | Double-blind, placebo-controlled, randomized crossover [1] [2]. |
| Participants | 16 untreated, depressed patients with SAD [1] [2]. |
| Intervention | Single 8 mg oral dose of this compound vs. placebo [1] [2]. |
| Key Finding | This compound significantly reduced depression severity compared to placebo (p=0.001) in patients not undergoing light therapy [1] [2]. |
| Onset/Duration | Peak antidepressant effect was observed 2 to 4 days after the single dose [1] [2]. |
| Note on Status | This is a specific study finding. Drug databases do not consistently list depression as an approved indication for this compound [3]. |
The table below places this compound's proposed mechanism in context with established antidepressant classes. A direct efficacy comparison is not possible due to the lack of head-to-head clinical trials.
| Antidepressant / Drug | Primary Mechanism of Action | Key Clinical Advantages & Notes |
|---|---|---|
| This compound | Non-specific 5-HT receptor antagonist; Dopamine receptor agonist [4] [3]. | Potential for rapid onset (days); effect observed from a single dose [1] [2]. |
| SSRIs (e.g., Citalopram, Sertraline) | Selective Serotonin Reuptake Inhibition [5]. | Well-tolerated; slower onset (weeks); can cause nausea, sexual dysfunction [5]. |
| Mirtazapine (NaSSA) | α2-adrenergic receptor antagonist; blocks 5-HT2 and 5-HT3 receptors [5]. | Faster onset than SSRIs; less sexual dysfunction, but can cause weight gain and somnolence [5]. |
| TCAs (e.g., Amitriptyline) | Norepinephrine and Serotonin Reuptake Inhibition [5]. | Comparable efficacy to newer agents; older drugs with more side effects (e.g., anticholinergic) [5]. |
For researchers looking to validate or build upon these findings, here are the methodologies from key studies.
This details the study that demonstrated efficacy in SAD [1] [2].
These studies investigated this compound's direct effects on ion channels, which may contribute to its overall psychoactive profile [6] [7].
Based on the search results, the following diagram illustrates the complex and not fully elucidated mechanisms that may underlie this compound's potential antidepressant effects. Its psychoactivity is likely a net result of interacting receptor and ion channel effects.
This compound is an ergot-derived psychoactive drug with a complex receptor interaction profile, acting as both a serotonin antagonist and a dopamine agonist [1] [2]. The table below summarizes its key mechanisms based on available data.
| Feature | Description |
|---|---|
| Primary Mechanisms | Serotonin receptor antagonist; Dopamine receptor agonist; Neuronal sodium channel inhibitor [1] [2] [3]. |
| Receptor Targets | Serotonin (5-HT): Antagonist at 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors [4] [5] [2]. Dopamine (DA): Agonist at the D2 receptor [4] [1]. | | Key Experimental Data | Inhibits neuronal Nav1.2 voltage-dependent Na+ channels with an IC50 of 3.6 ± 4.2 μmol/L [3]. | | Therapeutic & Experimental Uses | Inhibition of prolactin release; studied for seasonal affective disorder, premenstrual dysphoric disorder, and anxiety; identified as a potential candidate for repurposing in schizophrenia [1] [6] [2]. |
While a direct potency comparison for this compound is lacking, understanding how common dopamine agonists are ranked in clinical research can provide valuable context. The following table summarizes efficacy and safety rankings from a network meta-analysis of dopamine agonists used in advanced Parkinson's disease [7]. Note that this analysis does not include this compound.
| Dopamine Agonist | Efficacy Ranking ("ON" time without trouble-some dyskinesia) | General Safety Ranking (Treatment-Emergent Adverse Events) |
|---|---|---|
| Apomorphine | 1st (Highest) | Not ranked in top 3 |
| Pramipexole_IR | 2nd | Not ranked in top 3 |
| Ropinirole_PR | 3rd | Not ranked in top 3 |
| Placebo | - | 1st (Safest) |
| Pramipexole_ER | - | 2nd |
| Rotigotine | - | 3rd |
This analysis shows that the efficacy and safety profiles of dopamine agonists are not parallel; a highly efficacious drug may have a lower safety ranking [7]. Potency comparisons are typically specific to a particular condition and measured outcome.
The quantitative data available for this compound primarily comes from studies investigating its mechanism of action beyond receptor binding.
In Vitro Electrophysiology on Sodium Channels [3]
In Vivo Behavioral Study for Schizophrenia-like Symptoms [6]
The diagram below illustrates this compound's primary molecular mechanisms and the workflow for a key experiment that quantified its effects.
The available data positions this compound as a compound with a unique polypharmacological profile. Its dual action on dopaminergic and serotonergic systems, coupled with its effect on sodium channels, makes it a promising candidate for repurposing, particularly for psychiatric disorders like schizophrenia where current treatments are often inadequate [6].
For researchers aiming to conduct a comparative potency analysis, the following approaches are suggested:
The following table summarizes core experimental findings on metergoline's efficacy against C. krusei.
| Activity Metric | Result | Experimental Details |
|---|---|---|
| Direct Antifungal Activity [1] [2] | ||
| Minimal Inhibitory Concentration (MIC) | 4 μg mL⁻¹ | Broth microdilution assay [1]. |
| Minimal Fungicidal Concentration (MFC) | 8 μg mL⁻¹ | Broth microdilution assay [1]. |
| Synergistic Activity [1] | ||
| Fractional Inhibitory Concentration Index (FICI) with Amphotericin B | 0.375 - 0.5 | Checkerboard microdilution method. FICI ≤0.5 indicates significant synergism [1]. |
| Mechanism of Action [2] | ||
| Intracellular ROS Accumulation (2h exposure) | Massive, concentration-dependent increase | Measured via flow cytometry/fluorescence microscopy using DCFH-DA probe [2]. |
| Mitochondrial Membrane Depolarization (2h exposure) | Significant, concentration-dependent depolarization | Measured via flow cytometry using JC-1 dye [2]. |
| Apoptosis/Necrosis Markers (12h exposure) | Phosphatidylserine externalization, TUNEL-positive cells, necrosis | Annexin V/PI staining for apoptosis/necrosis and TUNEL assay for DNA fragmentation [2]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
Broth Microdilution Assay (MIC/MFC) [1]
Checkerboard Microdilution Assay (Synergism) [1]
Analysis of Apoptotic Markers [2]
The diagrams below illustrate the proposed mechanism of this compound-induced cell death and the experimental workflow for validating it.
Mechanism of this compound-Induced Cell Death in C. krusei Workflow for Analyzing this compound's Antifungal Mechanism
This compound represents a promising candidate for repurposing due to its dual activity against a difficult-to-treat fungal pathogen and its synergistic potential with existing antifungals like amphotericin B [1]. Its unique mechanism, triggering the apoptotic pathway in C. krusei via ROS and mitochondrial dysfunction, distinguishes it from many conventional antifungals [2]. Future work should focus on validating these effects in in vivo models and further elucidating the initial molecular target of this compound within the fungal cell.
The table below summarizes the key experimental findings for Metergoline and Cyproheptadine from the search results.
| Parameter | This compound | Cyproheptadine |
|---|---|---|
| General Classification | Potent, non-specific serotonergic receptor antagonist [1] | Serotonin receptor antagonist [2] |
| Behavioral Effects (FI schedule in monkeys) | Increased responding maintained by both food and electric shock [2] | Increased responding maintained by food; no significant effect on shock-maintained behavior [2] |
| Prolactin Secretion | Potent inhibitor in rat pituitary cells [3]. Mechanism is neither serotonergic nor dopaminergic [3]. | Potent inhibitor in rat pituitary cells [3]. Mechanism is neither serotonergic nor dopaminergic [3]. |
| Serum Corticosterone (in rats) | Antagonized quipazine-induced elevation (ED₅₀ < 0.1 mg/kg); long duration (>24h) [4]. | Significantly, but incompletely, antagonized quipazine-induced elevation at 1 mg/kg [4]. |
| Glucose Metabolism (in humans) | Improved oral glucose tolerance in patients with chemical diabetes; reduced fasting plasma glucose [5]. | Improved oral glucose tolerance in patients with chemical diabetes [5]. |
| Anxiety/Fear (in human models) | Decreased anxiety in pre- and post-stress phases of a public speaking test [1]. | Information not available in search results. |
| Tremor (physostigmine-induced in rats) | Ameliorated tremor [6]. | Ameliorated tremor [6]. |
| Receptor Antagonism (vs. m-CPP in humans) | Blocked behavioral and neuroendocrine effects of m-CPP in OCD patients [7]. | Information not available in search results. |
For researchers looking to understand the basis of this comparison, here is a summary of the key experimental methodologies from the cited literature.
1. Behavioral Analysis under Fixed-Interval Schedule [2]
2. Prolactin Secretion Inhibition [3]
3. Antagonism of Serotonin Agonists [4] [7]
4. Oral Glucose Tolerance Test [5]
5. Public Speaking Test [1]
6. Tremor Amelioration [6]
The following diagram illustrates the mechanism by which this compound and cyproheptadine are shown to ameliorate physostigmine-induced tremor, based on the study in the search results [6].
Irritant